Neladalkib
Description
ALK Inhibitor NVL-655 is an orally bioavailable, brain-penetrant, selective small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, ALK inhibitor NVL-655 specifically targets, binds to and inhibits ALK fusion proteins and activating mutations, including the acquired resistance mutations solvent front mutation (SFM) G1202R and the compound mutations G1202R/L1196M and G1202R/G1269A. The inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a variety of tumor cell types. NVL-655 is able to penetrate the blood-brain-barrier (BBB) and may therefore exert its activity against EGFR-driven central nervous system (CNS) primary tumors and CNS metastases.
Properties
CAS No. |
2739866-40-9 |
|---|---|
Molecular Formula |
C23H22ClFN6O |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |
InChI |
InChI=1S/C23H22ClFN6O/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27)/t12-/m1/s1 |
InChI Key |
FWZSCAQEBTVTOM-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |
Canonical SMILES |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Neladalkib (NVL-655): A Fourth-Generation ALK Inhibitor for ALK-Positive Non-Small Cell Lung Cancer
A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Resistance Profile
Neladalkib (NVL-655) is an investigational, fourth-generation, selective, brain-penetrant anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous generation ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Developed by Nuvalent, Inc., this compound is engineered to be active against a broad spectrum of ALK fusions, activating mutations, and critically, the on-target resistance mutations that emerge during treatment with first-, second-, and third-generation TKIs.[3][4] Its design also prioritizes high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the neurological adverse events associated with dual ALK/TRK inhibition.[5][6]
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it blocks the autophosphorylation and activation of the ALK fusion protein. This, in turn, inhibits the downstream signaling pathways that are aberrantly activated in ALK-positive cancers and are crucial for tumor cell proliferation and survival.[7]
Preclinical studies have demonstrated that this compound potently inhibits wild-type ALK and a wide array of clinically relevant ALK mutations.[1][8] A key feature of its design is its high potency against the G1202R solvent front mutation, a common resistance mechanism to second-generation ALK TKIs, as well as compound mutations (two or more mutations on the same ALK allele) that confer resistance to the third-generation inhibitor lorlatinib.[1][3]
The following diagram illustrates the simplified signaling pathway of EML4-ALK and the inhibitory action of this compound.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy and Quantitative Analysis
This compound has demonstrated potent and broad-spectrum activity in both biochemical and cellular assays against wild-type ALK and a comprehensive panel of single and compound ALK mutations.
Biochemical Inhibition of ALK
In biochemical assays using recombinant ALK kinase domain, this compound showed potent inhibition of wild-type ALK and was significantly more potent than lorlatinib against the G1202R single mutation and the G1202R/L1196M compound mutation.[1][8]
| Kinase | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |
| Wild-type ALK | 0.8 - 11 | 51 | - | - | - | - |
| ALK G1202R | 0.9 | 51 | >100 | >100 | >100 | >100 |
| ALK G1202R/L1196M | 1.8 | >100 | >100 | >100 | >100 | >100 |
| Data compiled from Lin et al., Cancer Discovery 2024.[1][8] |
Cellular Activity against ALK-Driven Cancer Cell Lines
In cellular viability assays, this compound potently inhibited the growth of cell lines engineered to express various EML4-ALK fusions, including those with wild-type ALK, single resistance mutations, and compound resistance mutations.[1][9]
| Cell Line (EML4-ALK fusion) | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) |
| Wild-type v1 | < 1.1 | - | - |
| G1202R | 0.9 | 51 | - |
| L1196M | - | - | - |
| G1202R/L1196M | - | >100 | - |
| I1171N | - | - | - |
| Data represents a selection from Lin et al., Cancer Discovery 2024.[1] |
Resistance Profile and Mutagenesis Screens
A key differentiator of this compound is its ability to suppress the emergence of on-target resistance. In preclinical N-ethyl-N-nitrosourea (ENU) mutagenesis screens, which simulate the development of drug resistance, this compound was highly effective at preventing the outgrowth of resistant clones at clinically relevant concentrations.[10]
The workflow for the ENU mutagenesis screen is depicted below:
Caption: Experimental workflow for the ENU mutagenesis screen.
In these screens, less than 2% of wells treated with this compound showed resistant outgrowth, compared to 100% of wells treated with alectinib or lorlatinib, highlighting this compound's potential for greater durability of response by preventing the acquisition of on-target resistance.[10]
In Vivo Efficacy and Brain Penetrance
This compound has demonstrated significant anti-tumor activity in in vivo xenograft models of ALK-positive NSCLC, including models with intracranial tumors.[1][11] It has been shown to induce tumor regression in models harboring wild-type ALK, single G1202R and I1171N mutations, and G1202R compound mutations.[11] The ability of this compound to effectively cross the blood-brain barrier is a critical feature, as the brain is a common site of metastasis in ALK-positive NSCLC.[1][11]
Clinical Development
This compound is currently being evaluated in the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) for patients with advanced ALK-positive solid tumors.[12][13][14][15] Preliminary data from this study have shown encouraging efficacy in heavily pretreated patients with ALK-positive NSCLC, including those with brain metastases and single or compound ALK resistance mutations.[3][4] The ALKAZAR Phase 3 trial (NCT06765109) is a randomized, controlled study comparing this compound to alectinib in treatment-naïve patients with advanced ALK-positive NSCLC.[5][6][16][17][18]
Experimental Protocols
Cell Viability Assay
Ba/F3 cells engineered to express various ALK fusion proteins were seeded in 96-well plates and treated with a range of concentrations of this compound or comparator ALK TKIs. After a 72-hour incubation period, cell viability was assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®). IC50 values were calculated by non-linear regression analysis using graphing software (e.g., GraphPad Prism).[1]
In Vivo Xenograft Studies
Patient-derived or cell-line-derived xenograft models of ALK-positive NSCLC were established in immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control, this compound, or comparator TKIs administered orally. Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was assessed by bioluminescence imaging.[11]
Conclusion
This compound is a promising fourth-generation ALK inhibitor with a preclinical profile that demonstrates potent and broad activity against clinically relevant ALK fusions and resistance mutations, including compound mutations that are resistant to current therapies. Its high selectivity for ALK over TRK kinases and its ability to penetrate the blood-brain barrier address key limitations of existing ALK inhibitors. The ongoing clinical trials will further define the role of this compound in the treatment paradigm for ALK-positive NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Long-term efficacy and improved overall survival of lorlatinib in anaplastic lymphoma kinase-rearranged lung cancer: is cure a dream or a reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and improved overall survival of lorlatinib in anaplastic lymphoma kinase-rearranged lung cancer: is cure a dream or a reality? - Horio - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. This compound (NVL-655) for TKI-naive Patients With Advanced ALK-Positive NSCLC [ctv.veeva.com]
- 6. Facebook [cancer.gov]
- 7. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]
- 13. allclinicaltrials.com [allclinicaltrials.com]
- 14. med.stanford.edu [med.stanford.edu]
- 15. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
- 16. mskcc.org [mskcc.org]
- 17. Carebox Connect [connect.careboxhealth.com]
- 18. ascopubs.org [ascopubs.org]
Neladalkib (NVL-655): A Technical Guide for Researchers
Introduction
Neladalkib (NVL-655) is an investigational, fourth-generation, selective, and brain-penetrant small molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3][4] It is rationally designed to address the clinical challenges of treatment resistance to previous generations of ALK inhibitors, including lorlatinib, by targeting a broad spectrum of ALK mutations, including compound mutations like G1202R/L1196M.[5][6] Furthermore, this compound is engineered for high central nervous system (CNS) penetrance to treat brain metastases and to selectively avoid inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family, thereby potentially minimizing TRK-related neurological adverse events.[1][2][3][4]
This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a macrocyclic compound containing nitrogen heterocycles.[7] Its structure is designed to maintain potent inhibitory activity against a wide array of ALK mutations while being selective against other kinases.
IUPAC Name: (19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine[8][9]
SMILES: CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)--INVALID-LINK--N)C)C)C(=N1)Cl[8][9]
Table 1: Chemical and Physical Properties of this compound (NVL-655)
| Property | Value | Source |
| Molecular Formula | C23H22ClFN6O | [8][10] |
| Molecular Weight | 452.92 g/mol | [8][10] |
| Exact Mass | 452.1528 Da | [10] |
| Monoisotopic Mass | 452.15 Da | [7][11] |
| CAS Number | 2739866-40-9 | [7][10][11] |
| Solubility | DMSO: 45 mg/mL (99.35 mM) | [12] |
| XLogP3 | 3.7 | [8] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent ATP-competitive inhibitor of the ALK receptor tyrosine kinase. In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[12][13][14] This aberrant signaling drives cell proliferation and survival through downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
This compound binds to the kinase domain of both wild-type and mutated ALK, preventing ATP binding and subsequent autophosphorylation. This action blocks the downstream signaling cascades, leading to an inhibition of cell growth and induction of apoptosis in ALK-driven tumor cells.[8][9] Its design allows it to overcome resistance from mutations that sterically hinder the binding of previous-generation inhibitors.
Preclinical Efficacy
The in vitro potency of this compound has been evaluated against a broad panel of ALK single and compound mutations. It demonstrates significant inhibitory activity, particularly against mutations that confer resistance to other ALK inhibitors.
Table 2: In Vitro Inhibitory Activity (IC50) of this compound against ALK Variants
| ALK Variant | IC50 (nmol/L) | Notes |
| Wild-type ALK | 2.8 | General ALK inhibition.[15][16][17][18] |
| ALKG1202R | <0.73 | Potent against the common solvent front mutation.[12] |
| ALKG1202R/L1196M | 7 | Active against a lorlatinib-resistant compound mutation.[12] |
| ALKG1202R/G1269A | 3 | Active against a lorlatinib-resistant compound mutation.[12] |
| ALKG1202R/L1198F | 3 | Active against a lorlatinib-resistant compound mutation.[12] |
| Various Single Mutations* | 0.9 - 6.8 | Includes T1151insT, L1152R, C1156Y, I1171N/S/T, F1174L/S, V1180L, L1198F, D1203N, S1206R, R1275Q.[15][16][17][18] |
| Weaker Inhibition** | 11 - 79 | Includes G1196M, G1269A, G1269S.[15][16][17][18] |
*Represents a range of potent inhibitory activity against numerous single resistance mutations. **Represents mutations against which this compound has comparatively weaker, but still significant, inhibitory effects.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These represent standard protocols used to characterize the activity of kinase inhibitors like this compound.
Caspase-3/7 Activity Assay (Apoptosis Induction)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] In the presence of active caspases 3 and 7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to caspase activity.[8]
-
Methodology (based on Caspase-Glo® 3/7 Assay):
-
Cell Plating: Seed tumor cells (e.g., NCI-H3122) in a 96-well white-walled plate at a predetermined density (e.g., <20,000 cells/well) and incubate overnight.[11]
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1-100 nM) and appropriate vehicle controls for a specified duration (e.g., 24 hours).[15][17]
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[2] Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the cell plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume in each well (1:1 ratio).[11]
-
Incubation: Mix the plate on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[11]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity correlates directly with the amount of active caspase-3/7.
-
Annexin V and Propidium Iodide (PI) Staining (Apoptosis Analysis)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome and used to detect exposed PS.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][19]
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.[10][20]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 670 x g for 5 minutes).[10][20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.[16]
-
Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI working solution.[16]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the samples promptly by flow cytometry.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[20]
-
In Vivo Ba/F3 Xenograft Model
This model is used to assess the anti-tumor activity of a compound in a living organism.
-
Principle: The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival.[21][22] When transduced to express an oncogenic kinase like EML4-ALK, the cells become IL-3 independent and instead rely on the ALK signaling pathway for proliferation and survival.[22][23] These engineered cells can be implanted into immunodeficient mice to form tumors, creating a model to test the efficacy of inhibitors targeting that specific oncogene.[24]
-
Methodology:
-
Cell Line Engineering: Stably transfect Ba/F3 cells with a construct expressing the desired EML4-ALK variant (e.g., containing the G1202R/L1196M compound mutation).[5]
-
Implantation: Subcutaneously inject the engineered Ba/F3 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally at specified doses and schedules (e.g., 0.06-1.5 mg/kg, twice daily).[17][18]
-
Monitoring: Measure tumor volume with calipers at regular intervals and monitor animal body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis via western blot or immunohistochemistry). The primary endpoint is typically tumor growth inhibition or regression.
-
Clinical Development
This compound is being investigated in human clinical trials for patients with advanced ALK-positive solid tumors.
-
ALKOVE-1 (NCT05384626): A Phase 1/2 clinical trial designed to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound.[1][2][25]
-
Phase 1 (Dose Escalation): Enrolled patients with pretreated advanced ALK-positive solid tumors to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).[13][26][27][28]
-
Phase 2 (Dose Expansion): Enrolling distinct cohorts of patients with ALK-positive NSCLC based on their prior treatment history, including those who have been treated with second- and third-generation ALK inhibitors.[29] This phase is designed with registrational intent.[1][13]
-
-
ALKAZAR (NCT06765109): A Phase 3 clinical trial comparing this compound to alectinib in the first-line treatment of patients with advanced ALK-positive NSCLC.[30][31]
Preliminary results from the ALKOVE-1 trial have demonstrated encouraging clinical activity in heavily pretreated patients, including those with brain metastases and single or compound ALK resistance mutations, along with a favorable safety profile.[32][33] Based on these data, the U.S. FDA has granted Breakthrough Therapy Designation to this compound for patients with locally advanced or metastatic ALK-positive NSCLC previously treated with two or more ALK TKIs.[1]
Conclusion
This compound (NVL-655) is a novel, potent, and selective ALK inhibitor with a promising preclinical profile. Its ability to inhibit a wide range of resistance mutations, penetrate the blood-brain barrier, and spare the TRK kinase family addresses key limitations of currently available ALK TKIs.[1][4] The robust preclinical data, supported by encouraging early clinical results, highlight its potential to become a significant therapeutic option for patients with ALK-driven cancers, particularly in later lines of therapy and for those with CNS involvement. Ongoing clinical trials will further define its efficacy and safety profile.
References
- 1. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]
- 2. promega.com [promega.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 5. medkoo.com [medkoo.com]
- 6. investors.nuvalent.com [investors.nuvalent.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. This compound | C23H22ClFN6O | CID 164718816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ulab360.com [ulab360.com]
- 12. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accegen.com [accegen.com]
- 22. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 25. clinicaltrials.eu [clinicaltrials.eu]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
- 28. Facebook [cancer.gov]
- 29. ALKOVE-1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 30. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 31. mskcc.org [mskcc.org]
- 32. ascopubs.org [ascopubs.org]
- 33. researchgate.net [researchgate.net]
Preclinical Evidence for Neladalkib's Brain Penetrance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the brain penetrance of Neladalkib (NVL-655), a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK). For researchers and professionals in drug development, understanding the central nervous system (CNS) penetration of targeted therapies is critical, particularly for cancers with a high incidence of brain metastases.
This compound has been specifically designed for CNS penetrance to improve treatment options for patients with brain metastases.[1][2] Preclinical studies and preliminary clinical data have demonstrated that this compound achieves exposure levels in the CNS that are above the thresholds for target efficacy.[3] In preclinical models, this compound has shown a high level of brain penetrance, reported to be greater than that of lorlatinib, a third-generation ALK inhibitor.[4] Furthermore, this compound has been shown to induce regression in intracranial tumor models, providing functional evidence of its activity within the CNS.[1][5][6][7]
Mechanism of Action: ALK Signaling Inhibition
This compound is a potent tyrosine kinase inhibitor (TKI) that targets ALK. In several cancers, including non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins. These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The primary signaling cascades activated by oncogenic ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound inhibits the kinase activity of ALK, thereby blocking these downstream signals.
Preclinical Assessment of Brain Penetrance
The evaluation of a drug's ability to cross the blood-brain barrier (BBB) is a crucial component of preclinical development for CNS-targeted therapies. This typically involves a series of in vitro and in vivo experiments to determine key pharmacokinetic parameters.
Quantitative Data on this compound Brain Penetrance
While specific numerical data from the pivotal "Lin et al., Cancer Discovery 2024" publication are not publicly detailed, the available information consistently describes this compound as having high brain penetrance. The key findings from preclinical assessments are summarized below.
| Parameter | Finding | Source |
| Brain Penetrance Level | Described as "high" and greater than that of lorlatinib. | [4] |
| CNS Exposure | Achieves levels above target efficacy thresholds in the CNS. | [3] |
| Intracranial Efficacy | Induces tumor regression in intracranial xenograft models. | [1][5][6][7] |
Experimental Workflow for Brain Penetrance Assessment
The preclinical evaluation of this compound's brain penetrance likely followed a standard workflow designed to assess the concentration of the drug in the brain relative to the plasma. This involves animal studies, typically in rodents, followed by sample analysis.
Experimental Protocols
Detailed protocols for the preclinical assessment of this compound's brain penetrance have not been publicly disclosed. However, based on standard methodologies in the field, the following protocols are likely representative of the techniques used.
In Vivo Animal Studies for Pharmacokinetic Analysis
-
Animal Model: Male CD-1 or C57BL/6 mice are commonly used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at a defined dose.
-
Sample Collection: At specified time points post-administration, animals are anesthetized. Blood is collected via cardiac puncture into EDTA-containing tubes. The brain is then perfused with saline to remove remaining blood, and the whole brain is excised. Cerebrospinal fluid (CSF) may also be collected from the cisterna magna.
Sample Processing and Bioanalysis
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Brain Tissue Homogenization: The excised brain is weighed and homogenized in a specific buffer to create a uniform suspension.
-
Quantification: The concentrations of this compound in plasma, brain homogenate, and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis and Calculation of Brain Penetrance Ratios
-
Brain-to-Plasma Ratio (Kp): This is calculated as the ratio of the total concentration of this compound in the brain homogenate to the total concentration in plasma.
-
Kp = Cbrain / Cplasma
-
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio is considered a more accurate measure of brain penetration as it accounts for the unbound, pharmacologically active drug concentrations. It is calculated by correcting the Kp value for the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain). The unbound fractions are typically determined in vitro using equilibrium dialysis.
-
Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)
-
By following these rigorous preclinical assessments, the development of this compound has been guided by a strong evidence base supporting its designed characteristic as a brain-penetrant ALK inhibitor, offering potential for improved outcomes in patients with CNS metastases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]
- 4. onclive.com [onclive.com]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Neladalkib's selectivity profile for ALK versus other kinases
For Immediate Release
This technical guide provides an in-depth analysis of the kinase selectivity profile of neladalkib (NVL-655), a novel, brain-penetrant, fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. Designed to overcome the limitations of previous ALK inhibitors, this compound exhibits a high degree of selectivity for ALK, including a wide range of resistance mutations, while sparing the structurally related tropomyosin receptor kinase (TRK) family. This targeted approach is intended to minimize off-target toxicities, particularly neurological adverse events associated with TRK inhibition, and offer a more durable therapeutic response for patients with ALK-positive cancers.
Executive Summary
This compound demonstrates potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK resistance mutations. A key feature of its design is its remarkable selectivity over the TRK kinase family, which is crucial for an improved safety profile. Kinome-wide screening reveals that this compound is highly selective for ALK, with greater than 50-fold selectivity over 96% of the kinases tested.[1][2] This high degree of selectivity underscores its potential as a best-in-class ALK inhibitor.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated in biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against ALK, its resistance mutations, and a selection of other kinases, with a particular focus on the TRK family.
Table 1: Biochemical IC50 Values of this compound against ALK and its Mutations
| Target | This compound IC50 (nM) |
| ALK (Wild-Type) | 2.8[3] |
| ALKT1151insT | 0.9 - 6.8[3] |
| ALKT1151M | 0.9 - 6.8[3] |
| ALKL1152R | 0.9 - 6.8[3] |
| ALKC1156Y | 0.9 - 6.8[3] |
| ALKI1171N | 0.9 - 6.8[3] |
| ALKI1171S | 0.9 - 6.8[3] |
| ALKI1171T | 0.9 - 6.8[3] |
| ALKF1174L | 0.9 - 6.8[3] |
| ALKF1174S | 0.9 - 6.8[3] |
| ALKV1180L | 0.9 - 6.8[3] |
| ALKL1198F | 0.9 - 6.8[3] |
| ALKG1202R | 0.9 - 6.8[3] |
| ALKD1203N | 0.9 - 6.8[3] |
| ALKS1206R | 0.9 - 6.8[3] |
| ALKR1275Q | 0.9 - 6.8[3] |
| ALKG1196M | 11 - 79[3] |
| ALKG1269A | 11 - 79[3] |
| ALKG1269S | 11 - 79[3] |
| ALKG1202R/L1196M | 1.8[3] |
Table 2: Selectivity of this compound against TRK Family Kinases
| Kinase | This compound Selectivity (Fold vs. ALK) |
| TRK | 22 to >874[1][2] |
Experimental Protocols
The determination of this compound's kinase selectivity profile involved several key experimental methodologies.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against purified kinase enzymes.
Methodology:
-
Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, and ATP were used.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. A fluorescent acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated substrate.
-
Procedure:
-
This compound was serially diluted to various concentrations.
-
The kinase, peptide substrate, and this compound were pre-incubated in an assay buffer.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped by the addition of EDTA.
-
The detection reagents (antibody and streptavidin-acceptor) were added, and the mixture was incubated to allow for binding.
-
-
Data Analysis: The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound on ALK phosphorylation and downstream signaling in a cellular context.
Methodology:
-
Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins, including wild-type and mutant forms, were utilized.
-
Assay Principle: The inhibition of ALK autophosphorylation in response to this compound treatment was measured.
-
Procedure:
-
Cells were seeded in multi-well plates and cultured overnight.
-
Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Following treatment, cells were lysed to extract proteins.
-
The levels of phosphorylated ALK (pALK) and total ALK were determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
-
Data Analysis: The ratio of pALK to total ALK was quantified, and the IC50 values were determined by plotting the percentage of inhibition against the drug concentration.
KINOMEscan™ Selectivity Profiling
Objective: To broadly assess the selectivity of this compound against a large panel of human kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
A single concentration of this compound (e.g., 1 µM) was incubated with the kinase panel.
-
The amount of kinase bound to the immobilized ligand was measured by quantitative PCR of the DNA tag.
-
-
Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the compound to the kinase. The data is often visualized as a dendrogram to show the selectivity across the human kinome.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and the methods used for its characterization, the following diagrams are provided.
Caption: ALK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Generalized Workflow for a Biochemical Kinase Inhibition Assay.
References
In Vitro Activity of Neladalkib: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro activity of Neladalkib (NVL-655) against anaplastic lymphoma kinase (ALK) fusion proteins and their resistance mutations. The information presented herein is a synthesis of publicly available preclinical data, intended to provide a comprehensive resource for the scientific community.
Introduction to this compound (NVL-655)
This compound is an investigational, fourth-generation, selective, and brain-penetrant ALK tyrosine kinase inhibitor (TKI).[1][2] It has been rationally designed to address the clinical limitations of previous ALK inhibitors by demonstrating broad activity against various ALK fusions, activating mutations, and key single and compound resistance mutations that emerge during therapy.[3][4] A critical design feature of this compound is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the TRK-related neurological adverse events observed with less selective inhibitors.[1][3]
Biochemical and Cellular Potency
This compound has demonstrated potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK fusion variants and resistance mutations in both biochemical and cellular assays.
Activity against ALK Fusion Proteins
This compound potently inhibits the growth of cell lines expressing common ALK fusion proteins, including variants of EML4-ALK and NPM1-ALK.
| Cell Line | ALK Fusion Variant | IC50 (nM) |
| MGH048-1 | EML4–ALK v1 | 0.3 |
| MGH064-1 | EML4–ALK v2 | 1.6 |
| MGH026-1 | EML4–ALK v3 | 1.1 |
| Karpas299 | NPM1–ALK | 2.0 |
| Data sourced from Probechem Biochemicals product information.[2] |
Activity against ALK Resistance Mutations
A key feature of this compound is its potent activity against a wide spectrum of ALK mutations known to confer resistance to first-, second-, and third-generation TKIs. This includes the highly resistant G1202R mutation and various compound mutations.
| ALK Mutation Status | IC50 (nM) |
| Wild-Type ALK | 0.9 - 2.8 |
| Single Mutations | |
| T1151insT, T1151M, L1152R, C1156Y | 0.9 - 6.8 |
| I1171N, I1171S, I1171T, F1174L, F1174S | 0.9 - 6.8 |
| V1180L, L1198F, G1202R, D1203N, S1206R, R1275Q | 0.9 - 6.8 |
| G1196M, G1269A, G1269S | 11 - 79 |
| Compound Mutation | |
| G1202R/L1196M | 1.8 |
| Data compiled from MedchemExpress and Probechem Biochemicals product information.[2][5] |
Mechanism of Action and Cellular Effects
This compound functions as an ATP-competitive inhibitor of the ALK kinase domain. By blocking the phosphorylation of ALK and its downstream signaling effectors, this compound effectively suppresses oncogenic signaling pathways.
Inhibition of ALK Signaling Pathway
ALK fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound's inhibition of ALK autophosphorylation blocks the initiation of these pathways.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Induction of Apoptosis
In cellular assays, this compound treatment of ALK-positive cancer cells leads to the induction of apoptosis. This is evidenced by the increased activation of effector caspases, such as caspase-3 and caspase-7, and a reduction in the proportion of cells in the S-phase of the cell cycle in cell lines like NCI-H3122.[5]
Experimental Protocols
The following sections describe representative methodologies for the in vitro evaluation of this compound's activity. These protocols are based on standard laboratory procedures for kinase inhibitor characterization.
Biochemical Kinase Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinase domains.
Caption: Workflow for a typical biochemical kinase inhibition assay.
-
Reagents and Materials:
-
Recombinant human ALK kinase domain (wild-type or mutant).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
ATP solution.
-
Synthetic peptide substrate for ALK.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed amount of recombinant ALK enzyme to each well of the assay plate, followed by the diluted this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability/Proliferation Assay (Representative Protocol)
This assay measures the effect of this compound on the viability and proliferation of ALK-dependent cancer cell lines.
-
Reagents and Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299).
-
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT).
-
96-well clear or white-walled tissue culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
After a short incubation, measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.
-
Western Blot for ALK Phosphorylation (Representative Protocol)
This method is used to confirm that this compound inhibits the autophosphorylation of the ALK fusion protein within the cell.
Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
-
Reagents and Materials:
-
ALK-positive cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate ALK-positive cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
The membrane can be stripped and re-probed for total ALK and a loading control like β-actin to ensure equal protein loading.
-
Apoptosis Assay (Caspase-Glo 3/7 Assay - Representative Protocol)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7.
-
Reagents and Materials:
-
ALK-positive cells.
-
This compound.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
White-walled 96-well plates.
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the cell viability protocol.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).
-
Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Summary and Conclusion
The in vitro data for this compound (NVL-655) characterize it as a highly potent and selective inhibitor of ALK. Its comprehensive activity against a wide array of ALK fusion proteins and clinically relevant resistance mutations, including the challenging G1202R and compound mutations, distinguishes it from previous generations of ALK inhibitors.[3][4][5] The mechanism of action, involving direct inhibition of ALK phosphorylation and subsequent induction of apoptosis in ALK-dependent cancer cells, provides a strong rationale for its ongoing clinical development. The representative protocols provided in this guide offer a framework for the preclinical evaluation of this compound and similar kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (NVL-655) | ALK inhibitor | Probechem Biochemicals [probechem.com]
- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Neladalkib (NVL-655): A Fourth-Generation ALK Inhibitor for Resistant Non-Small Cell Lung Cancer
Cambridge, MA - Neladalkib (NVL-655) is an investigational, fourth-generation, macrocyclic, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) that has demonstrated significant promise in overcoming the challenges of treatment resistance, brain metastases, and off-target toxicities that have limited the efficacy of previous generations of ALK inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] Developed by Nuvalent, Inc., this compound was rationally designed to be a potent, ALK-selective, and brain-penetrant agent with a favorable safety profile, specifically engineered to inhibit a wide range of ALK mutations, including the highly resistant G1202R solvent front mutation and compound mutations that confer resistance to lorlatinib.[1][4][5]
This compound is currently being evaluated in the ALKOVE-1 Phase 1/2 clinical trial for patients with advanced ALK-positive solid tumors and the ALKAZAR Phase 3 clinical trial comparing it to alectinib in treatment-naïve patients with advanced ALK-positive NSCLC.[6][7] The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to this compound for the treatment of patients with locally advanced or metastatic ALK-positive NSCLC who have been previously treated with two or more ALK tyrosine kinase inhibitors (TKIs).[8]
Mechanism of Action and Structural Design
This compound is a macrocyclic small-molecule inhibitor that binds to the ATP pocket of the ALK kinase domain.[2] Its chemical structure features an aminopyridine moiety that forms two hydrogen bonds with Glu1197 and Met1199 in the hinge region of the ALK protein.[2] A fluorophenyl ring fits into a recess in the binding pocket's floor, while a methylpyrazole ring interacts with the P-loop at the roof of the pocket.[2] This unique binding mode allows this compound to potently inhibit wild-type ALK and a diverse array of resistance mutations.
A key design feature of this compound is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family (TRKA, TRKB, and TRKC).[1][4] Inhibition of TRK kinases by earlier-generation ALK inhibitors has been associated with dose-limiting neurological adverse events.[5][6] Preclinical studies have shown that this compound has a 22-fold to over 874-fold selectivity for ALK over TRK.[1][3] This selectivity is achieved by designing the molecule to avoid steric clashes with key residues in the TRK binding pocket.[9]
Preclinical Activity
This compound has demonstrated potent and broad activity against a wide range of ALK fusion proteins, activating mutations, and resistance mutations in preclinical studies.
Biochemical and Cellular Potency
In biochemical assays, this compound has an IC50 of 2.8 nM for inhibiting wild-type ALK. It maintains potent inhibitory activity against numerous single and compound ALK resistance mutations, including those that confer resistance to first-, second-, and third-generation ALK inhibitors.[9]
| ALK Variant | This compound (NVL-655) IC50 (nM) |
| Wild-type ALK | 0.9 |
| Single Mutations | |
| G1202R | <0.73 |
| T1151insT | 0.9-6.8 |
| T1151M | 0.9-6.8 |
| L1152R | 0.9-6.8 |
| C1156Y | 0.9-6.8 |
| I1171N | 0.9-6.8 |
| I1171S | 0.9-6.8 |
| I1171T | 0.9-6.8 |
| F1174L | 0.9-6.8 |
| F1174S | 0.9-6.8 |
| V1180L | 0.9-6.8 |
| L1198F | 0.9-6.8 |
| D1203N | 0.9-6.8 |
| S1206R | 0.9-6.8 |
| R1275Q | 0.9-6.8 |
| G1196M | 11-79 |
| G1269A | 11-79 |
| G1269S | 11-79 |
| Compound Mutations | |
| G1202R/L1196M | 1.8, 7 |
| G1202R/G1269A | 3 |
| G1202R/L1198F | 3 |
In cellular assays, this compound effectively inhibits the proliferation of ALK-driven cancer cell lines. Treatment of NCI-H3122 cells with this compound (1-100 nM for 24 hours) led to increased activation of caspase 3/7, a reduction in S-phase cells, and the promotion of apoptosis.
In Vivo Efficacy and Brain Penetrance
This compound has demonstrated significant anti-tumor activity in various in vivo models, including intracranial and patient-derived xenografts.[1][3] It has been shown to induce tumor regression in 12 different tumor models.[1][3] The ability of this compound to penetrate the blood-brain barrier is a critical feature, as the brain is a common site of metastasis in ALK-positive NSCLC.[6]
Clinical Development
This compound is being investigated in two key clinical trials:
-
ALKOVE-1 (NCT05384626): A Phase 1/2 study evaluating the safety, tolerability, and anti-tumor activity of this compound in patients with advanced ALK-positive NSCLC and other solid tumors who have been previously treated with other ALK inhibitors.
-
ALKAZAR (NCT06765109): A Phase 3, randomized, controlled, open-label study comparing the efficacy of this compound to alectinib in the first-line treatment of patients with ALK-positive advanced NSCLC.[6]
Preliminary results from the Phase 1 portion of the ALKOVE-1 trial have been encouraging. In heavily pre-treated patients, this compound demonstrated a favorable safety profile and promising clinical activity, including in patients with brain metastases and those with single or compound ALK resistance mutations.[1][3] The most common treatment-related adverse events were generally mild and included nausea, transaminase elevation, fatigue, and constipation.[4] A maximum tolerated dose was not reached in the Phase 1 dose-escalation portion of the study.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are summarized below.
Biochemical Kinase Activity Assay
The inhibitory activity of this compound against various kinases was determined using a biochemical assay. Recombinant kinase domains were incubated with a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate. The IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.
Cellular Viability Assays
The effect of this compound on the viability of cancer cell lines was assessed using assays such as the MTT or CellTiter-Glo assay. These assays measure the metabolic activity of viable cells. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The number of viable cells was then determined by measuring the absorbance or luminescence, and the IC50 values were calculated.
Ba/F3 Cell Proliferation Assays
The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express various ALK fusion proteins or mutants. In the absence of IL-3, the proliferation of these engineered cells becomes dependent on the activity of the expressed ALK kinase. These cells were then treated with different concentrations of this compound, and cell proliferation was measured after a set incubation period. This assay is a standard method to determine the on-target activity of kinase inhibitors in a cellular context.
Apoptosis Assays
The induction of apoptosis by this compound was evaluated using methods such as measuring the cleavage of poly(ADP-ribose) polymerase (PARP) or the activation of caspases. For PARP cleavage analysis, cells were treated with this compound, and cell lysates were subjected to Western blotting using an antibody that detects both full-length and cleaved PARP. Caspase activation was measured using commercially available kits that detect the activity of caspases, such as caspase-3 and caspase-7.
In Vivo Xenograft Studies
Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously or intracranially into immunocompromised mice. Once the tumors reached a certain size, the mice were randomized to receive either vehicle control or this compound at various doses and schedules. Tumor growth was monitored regularly by measuring tumor volume. For intracranial models, disease progression was monitored using bioluminescence imaging or other imaging modalities. At the end of the study, tumors were excised for further analysis.
Visualizations
ALK Signaling Pathway and this compound Inhibition
Caption: ALK signaling pathway and the inhibitory action of this compound.
Mechanisms of Resistance to ALK Inhibitors
Caption: Overview of resistance mechanisms to ALK tyrosine kinase inhibitors.
Experimental Workflow for a Cell-Based Kinase Inhibitor Screening Assay
Caption: A typical workflow for a cell-based kinase inhibitor screening assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nuvalent Announces Publication in Cancer Discovery Detailing Design and Characterization of ALK-selective inhibitor NVL-655 [prnewswire.com]
- 8. NVL-655: a promising new option in pre-treated, drug-resistant ALK-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 9. investors.nuvalent.com [investors.nuvalent.com]
The Advent of Neladalkib: A Fourth-Generation ALK Inhibitor Reshaping the Landscape of ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the solvent front mutation G1202R and compound mutations, has posed a significant clinical challenge. Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, and highly selective ALK inhibitor designed to overcome these limitations. Preclinical and clinical data from the ALKOVE-1 and ALKAZAR trials have demonstrated this compound's potent and durable activity against a wide range of ALK mutations, including those resistant to second and third-generation inhibitors, alongside a favorable safety profile attributed to its TRK-sparing design. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction: The Evolving Challenge of ALK Resistance
Oncogenic fusions of the ALK gene are key drivers in a subset of NSCLC and other solid tumors. While the development of ALK TKIs has revolutionized patient outcomes, acquired resistance inevitably emerges, limiting the long-term efficacy of these agents. Resistance mechanisms can be broadly categorized into on-target ALK mutations and off-target bypass pathway activation.
Successive generations of ALK inhibitors have been developed to combat emerging resistance mutations. However, the third-generation inhibitor lorlatinib, while potent against many single mutations, can be limited by compound mutations and off-target toxicities related to tropomyosin receptor kinase (TRK) inhibition.[1][2] This has created a critical need for a next-generation ALK inhibitor with a broader activity profile and improved safety.
dot
Caption: Simplified ALK Signaling Pathways in Cancer.
This compound (NVL-655): A Fourth-Generation ALK Inhibitor
This compound is a rationally designed, macrocyclic, ATP-competitive ALK TKI that exhibits potent activity against wild-type ALK and a comprehensive spectrum of clinically relevant single and compound mutations that confer resistance to previous generations of ALK inhibitors.[1][2] Its design focuses on high selectivity for ALK over the TRK kinase family, aiming to minimize the neurological adverse events associated with dual ALK/TRK inhibition.[1][2] Furthermore, this compound is engineered for robust central nervous system (CNS) penetration to effectively treat and prevent brain metastases, a common site of disease progression in ALK-positive NSCLC.
dot
References
The Role of Neladalkib in Overcoming Acquired Resistance in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies remains a significant clinical challenge, leading to disease progression and limited long-term efficacy of many treatments. In anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) and other ALK-positive solid tumors, sequential treatment with ALK tyrosine kinase inhibitors (TKIs) often results in the emergence of on-target resistance mutations within the ALK kinase domain. Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective inhibitor rationally designed to overcome the limitations of previous ALK inhibitors by maintaining activity against a broad spectrum of single and compound ALK mutations that confer resistance. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in overcoming acquired resistance, and the experimental methodologies supporting its development.
Mechanism of Action and Rationale for Overcoming Resistance
This compound is a potent and selective small-molecule inhibitor of ALK.[1] Its design addresses the key mechanisms of acquired resistance to first-, second-, and third-generation ALK TKIs. A primary advantage of this compound is its ability to remain active against tumors that have developed resistance through single or compound ALK mutations.[2][3][4][5][6]
A significant challenge with later-line ALK inhibition is the emergence of compound mutations, where two or more mutations exist on the same allele. This compound has been specifically engineered to be effective against such complex resistance patterns.[7] Furthermore, this compound is designed for central nervous system (CNS) penetrance to address brain metastases, a common site of disease progression in ALK-positive NSCLC.[2][3][4][5][6] It also avoids the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological adverse events seen with some other TKIs.[2][3][4][6]
Quantitative Efficacy Data
The potency of this compound against wild-type ALK and a range of resistance mutations has been characterized in preclinical studies. Clinical data from the ALKOVE-1 trial further demonstrate its anti-tumor activity in heavily pretreated patient populations.
Table 1: In Vitro Inhibitory Activity of this compound against ALK Mutations
| ALK Status/Mutation | IC50 (nM) |
| Wild-Type ALK | 2.8[8] |
| Single Resistance Mutations | |
| T1151insT | 0.9 - 6.8[8] |
| T1151M | 0.9 - 6.8[8] |
| L1152R | 0.9 - 6.8[8] |
| C1156Y | 0.9 - 6.8[8] |
| I1171N | 0.9 - 6.8[8] |
| I1171S | 0.9 - 6.8[8] |
| I1171T | 0.9 - 6.8[8] |
| F1174L | 0.9 - 6.8[8] |
| F1174S | 0.9 - 6.8[8] |
| V1180L | 0.9 - 6.8[8] |
| L1198F | 0.9 - 6.8[8] |
| G1202R | 0.9 - 6.8[8] |
| D1203N | 0.9 - 6.8[8] |
| S1206R | 0.9 - 6.8[8] |
| R1275Q | 0.9 - 6.8[8] |
| G1196M | 11 - 79[8] |
| G1269A | 11 - 79[8] |
| G1269S | 11 - 79[8] |
Table 2: Clinical Activity of this compound in the ALKOVE-1 Trial
| Patient Population | Endpoint | Result |
| Advanced ALK-positive solid tumors (all patients, n=34) | Objective Response Rate (ORR) | 44%[9] |
| TKI pre-treated ALK-positive NSCLC | Durable clinical responses | Observed[4] |
Experimental Protocols
In Vitro N-ethyl-N-nitrosourea (ENU) Mutagenesis Screens
To assess the potential for acquired resistance to this compound, in vitro mutagenesis screens were performed.[7]
-
Cell Lines: Ba/F3 cells engineered to express EML4-ALK (simulating a first-line treatment setting) and Ba/F3 cells with EML4-ALK G1202R (simulating a later-line setting) were utilized.[7]
-
Mutagenesis: Cells were treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) for 24 hours to induce random mutations in the ALK kinase domain.[7]
-
Drug Selection: Following mutagenesis, cells were cultured for 28 days in the presence of this compound, alectinib (a second-generation ALK TKI), or lorlatinib (a third-generation ALK TKI).[7]
-
Analysis: The number of wells with proliferating, TKI-resistant clones was counted on day 28. The ALK kinase domain of resistant clones was analyzed by Sanger sequencing to identify mutations.[7]
-
Results: At clinically relevant concentrations, less than 2% of wells treated with this compound developed resistance, in stark contrast to 100% of wells treated with alectinib or lorlatinib.[7]
ALKOVE-1 Phase 1/2 Clinical Trial (NCT05384626)
This is a Phase 1/2, open-label, dose-escalation and expansion study to evaluate the safety, tolerability, and anti-tumor activity of this compound.[10][11]
-
Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of this compound in patients with advanced ALK-positive solid tumors.[10][11]
-
Phase 2 (Dose Expansion): This phase aims to evaluate the objective response rate (ORR) as assessed by a Blinded Independent Central Review (BICR) at the determined RP2D.[10][11] Secondary objectives include duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[10]
-
Patient Population: The trial enrolls patients aged 18 years or older (with a provision for patients aged 12 years and older in a specific cohort) with a histologically or cytologically confirmed locally advanced or metastatic solid tumor harboring a documented ALK rearrangement or activating mutation.[11]
Visualizations
Signaling Pathway and Mechanism of Resistance
Caption: ALK signaling pathway and the mechanism of this compound in overcoming resistance.
Experimental Workflow for In Vitro Mutagenesis Screen
Caption: Workflow for the in vitro ENU mutagenesis screen.
Logical Relationship of this compound's Design
Caption: Logical framework for the design of this compound.
Conclusion
This compound represents a significant advancement in the treatment of ALK-positive cancers, specifically addressing the challenge of acquired resistance. Its rational design, which confers broad activity against a wide range of ALK resistance mutations, including compound mutations, combined with its brain penetrance and TRK-sparing selectivity, positions it as a potentially best-in-class ALK inhibitor. The preclinical data demonstrating a low propensity for resistance development and the encouraging clinical activity in heavily pretreated patients underscore the promise of this compound in improving outcomes for patients with ALK-driven malignancies. Ongoing clinical trials, such as the Phase 3 ALKAZAR study, will further elucidate its role in the evolving landscape of ALK-targeted therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. Zidesamtinib Shows 89% Response Rate in ROS1+ Lung Cancer Trial, FDA Filing Set | NUVL Stock News [stocktitan.net]
- 6. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 7. Abstract 1729: Mutagenesis screens support potential best-in-class profile for this compound (NVL-655), a brain-penetrant and TRK-sparing ALK inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
Neladalkib's effect on downstream ALK signaling pathways
An In-Depth Technical Guide to Neladalkib's Effect on Downstream ALK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound (NVL-655), a fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. It details the drug's effects on downstream ALK signaling pathways, supported by quantitative data from preclinical studies, and provides detailed experimental protocols for key assays used in its characterization.
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as fusions, point mutations, or deletions, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1] While several generations of ALK tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often limited by the emergence of drug resistance, inadequate brain penetrance, and off-target toxicities.[1][2] this compound is a rationally designed, potent, and brain-penetrant ALK-selective TKI developed to address these limitations.[1][2] It has shown significant activity against a wide range of ALK mutations, including the lorlatinib-resistant G1202R single and compound mutations, while sparing the structurally related tropomyosin receptor kinase (TRK), thereby avoiding TRK-related neurological adverse events.[1][3]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[1]
The ALK Signaling Network and this compound's Point of Intervention
The oncogenic activity of activated ALK is mediated through several key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways regulate critical cellular processes that, when dysregulated, contribute to tumorigenesis. This compound's inhibition of ALK phosphorylation leads to the suppression of these downstream pathways.[1]
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays across a wide range of ALK variants.
Biochemical Inhibition of ALK Kinase Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified ALK kinase domains with various mutations.
| ALK Variant | This compound IC50 (nM) |
| Wild-type | 0.7 |
| G1202R | 0.9 |
| G1202R/L1196M | 2.3 |
| T1151_L1152insT | 1.5 |
| C1156Y | 1.0 |
| F1174L | 1.0 |
| L1196M | 11 |
| S1206R | 1.8 |
| G1269A | 16 |
| G1269S | 79 |
| Data sourced from Pelish et al., AACR Annual Meeting 2021.[3] |
Cellular Potency of this compound
This compound has shown potent anti-proliferative activity in various cancer cell lines harboring different ALK fusions and mutations.
| Cell Line | ALK Fusion/Mutation | This compound IC50 (nM) |
| NCI-H3122 | EML4-ALK v1 | 2.3 |
| NCI-H2228 | EML4-ALK v3 | 0.70 |
| Karpas299 | NPM1-ALK | 2.0 |
| MGH048-1 | EML4-ALK v1 | 0.3 |
| MGH064-1 | EML4-ALK v2 | 1.6 |
| MGH026-1 | EML4-ALK v3 | 1.6 |
| Ba/F3 | EML4-ALK v1 G1202R | < 0.3 (average) |
| MGH953-7 | EML4-ALK v3 G1202R/L1196M | 1.8 |
| Data compiled from Lin et al., Cancer Discovery 2024 and BioWorld.[1][4] |
Inhibition of Downstream ALK Signaling
Preclinical studies have confirmed that this compound suppresses the phosphorylation of key downstream effectors of ALK signaling in a dose-dependent manner.
| Cell Line | Downstream Effector | Effect of this compound |
| EML4-ALK v1 | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |
| EML4-ALK v3 G1202R | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |
| EML4-ALK v3 G1202R/L1196M | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |
| EML4-ALK v3 G1202R/T1151M | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |
| EML4-ALK v1 L1196M | p-ALK, p-ERK, p-AKT, p-S6 | Dose-dependent suppression |
| Based on findings from Lin et al., Cancer Discovery 2024.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ALK kinase domains.
Protocol:
-
Reagents and Materials:
-
Purified recombinant ALK kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration near the Km for ALK
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the ALK enzyme, peptide substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescent signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Reagents and Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the this compound concentration to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to detect the phosphorylation status of ALK and its downstream effector proteins.
Protocol:
-
Reagents and Materials:
-
ALK-positive cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture ALK-positive cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
-
Conclusion
This compound is a highly potent and selective ALK inhibitor that effectively suppresses the downstream signaling pathways crucial for the survival and proliferation of ALK-driven cancers. Its ability to overcome a wide range of resistance mutations, coupled with its brain penetrance and favorable safety profile, positions it as a promising therapeutic agent for patients with ALK-positive malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nuvalent.com [nuvalent.com]
- 4. NVL-655 overcomes ALK inhibitor limitations | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Studies of Neladalkib (NVL-655)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladalkib (NVL-655) is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1] It is designed to target a wide range of ALK fusions and activating mutations, including those that confer resistance to previous generations of ALK inhibitors.[2][3][4] Notably, this compound has demonstrated significant anti-tumor activity in preclinical models, including various in vivo xenograft studies, where it has been shown to induce tumor regression in both subcutaneous and intracranial models.[2][3][5] Its ability to cross the blood-brain barrier makes it a promising therapeutic agent for ALK-driven central nervous system (CNS) primary tumors and metastases.[1]
These application notes provide detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions by specifically binding to and inhibiting ALK fusion proteins and their activating mutations. This inhibition disrupts ALK-mediated signaling pathways, which are crucial for the growth and survival of ALK-expressing tumor cells.[1] The drug has shown potent activity against wild-type ALK as well as clinically relevant resistance mutations, such as the G1202R solvent front mutation and compound mutations like G1202R/L1196M.[1][6]
Below is a diagram illustrating the ALK signaling pathway and the inhibitory action of this compound.
Caption: ALK signaling pathway and inhibition by this compound.
Preclinical Efficacy of this compound in Xenograft Models
This compound has demonstrated significant tumor growth inhibition and regression in a variety of subcutaneous xenograft models harboring different ALK mutations.
| Tumor Model | ALK Alteration | Treatment | Dosing Schedule | Outcome |
| Subcutaneous Xenograft | ALK fusion (WT kinase domain) | This compound | Orally, twice daily | Tumor regression |
| Subcutaneous Xenograft | G1202R single mutation | This compound | Orally, twice daily | Tumor regression |
| Subcutaneous Xenograft | I1171N single mutation | This compound | Orally, twice daily | Tumor regression |
| Subcutaneous Xenograft | G1202R compound mutations | This compound | Orally, twice daily | Tumor regression |
| Subcutaneous Murine Xenografts (10 models) | Various ALK resistance mutations | This compound (0.5 to 7.5 mg/kg) | Orally | Significant reduction in tumor volumes |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in subcutaneous and intracranial xenograft models.
Subcutaneous Xenograft Model Protocol
This protocol outlines the procedure for establishing subcutaneous tumors and assessing the efficacy of this compound.
Caption: Workflow for subcutaneous xenograft studies.
Materials:
-
ALK-positive cancer cell lines (e.g., harboring ALK fusions with wild-type or mutated kinase domains)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel or similar extracellular matrix
-
This compound (NVL-655)
-
Vehicle control
-
Calipers
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Preparation: Culture ALK-positive cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at the desired concentration.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral administration. Administer this compound orally to the treatment group, typically twice daily.[2][5][7] The control group should receive the vehicle only.
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of general health.
-
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies).
Intracranial Xenograft Model Protocol
This protocol is for evaluating the efficacy of the brain-penetrant this compound in a more clinically relevant model of CNS metastases.
Materials:
-
ALK-positive cancer cell lines, potentially engineered to express a reporter gene (e.g., luciferase)
-
Immunocompromised mice
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
This compound (NVL-655)
-
Vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of ALK-positive cancer cells in sterile PBS.
-
Stereotactic Intracranial Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject the cell suspension directly into the brain (e.g., striatum or cerebrum).
-
Tumor Growth Monitoring:
-
If using luciferase-expressing cells, monitor tumor growth via bioluminescence imaging at regular intervals.
-
Monitor mice for the development of neurological signs or significant weight loss.
-
-
Drug Administration: Once tumor engraftment is confirmed, begin oral administration of this compound or vehicle control.
-
Efficacy Evaluation:
-
Continue to monitor tumor burden via bioluminescence imaging.
-
Record survival data.
-
-
Endpoint: The primary endpoint is typically survival. Euthanize mice when they exhibit predefined clinical signs (e.g., significant weight loss, neurological symptoms) or at the end of the study period. Brains can be harvested for histological analysis.
Conclusion
This compound (NVL-655) has demonstrated potent and broad-spectrum anti-tumor activity in preclinical in vivo xenograft models of ALK-driven cancers.[2][3] Its ability to induce tumor regression in models with various resistance mutations and its brain penetrance highlight its potential as a next-generation ALK inhibitor.[2][6][8] The protocols outlined in these application notes provide a framework for the continued preclinical evaluation of this compound and other novel ALK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. NVL-655 overcomes ALK inhibitor limitations | BioWorld [bioworld.com]
- 7. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
Application Notes and Protocols for Determining Neladalkib Sensitivity Using Cell-Based Assays
Introduction
Neladalkib (NVL-655) is a fourth-generation, potent, and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its various mutant forms.[1] As a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), the development of resistance to ALK inhibitors is a significant clinical challenge. This compound is designed to be effective against a wide range of ALK fusions and resistance mutations, including the G1202R mutation, which confers resistance to earlier-generation ALK inhibitors.[1][2] Furthermore, it is a brain-penetrant tyrosine kinase inhibitor (TKI) with a favorable safety profile due to its high selectivity for ALK over the structurally related Tropomyosin Receptor Kinase (TRK) family, potentially minimizing neurological adverse events.[2][3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the sensitivity of cancer cell lines to this compound using common cell-based assays. The described methods include cell viability, apoptosis, and western blot assays to quantify the cytotoxic effects of this compound and its impact on ALK signaling pathways.
ALK Signaling Pathway and this compound's Mechanism of Action
Oncogenic ALK fusions or mutations lead to the constitutive activation of the ALK receptor tyrosine kinase. This results in the activation of multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary signaling cascades initiated by activated ALK include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
Data Presentation: this compound (NVL-655) In Vitro Cell Viability
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various ALK-positive cancer cell lines, including those with wild-type ALK fusions and those harboring resistance mutations.
Table 1: this compound (NVL-655) IC50 Values in ALK-Positive Cell Lines with Wild-Type Kinase Domain
| Cell Line | ALK Fusion Partner | Cancer Type | This compound IC50 (nM) |
| MGH048-1 | EML4-ALK v1 | NSCLC | 0.3 - 1.6 |
| MGH064-1 | EML4-ALK v2 | NSCLC | 0.3 - 1.6 |
| MGH026-1 | EML4-ALK v3 | NSCLC | 0.3 - 1.6 |
| Karpas299 | NPM1-ALK | Anaplastic Large Cell Lymphoma | 2.0 |
Data adapted from preclinical studies on NVL-655.[1]
Table 2: this compound (NVL-655) IC50 Values in ALK-Positive Cell Lines with Resistance Mutations
| Cell Line / Ba/F3 Model | ALK Fusion/Mutation | Cancer Type / Model | This compound IC50 (nM) |
| YU-1077 | EML4-ALK v3 G1202R | NSCLC | < 1 |
| Ba/F3 | EML4-ALK G1202R | Engineered Cell Line | 0.9 |
| MR448re | ALK G1202R/T1151M | NSCLC | 0.1 - 1.8 |
| MGH953-7 | ALK G1202R/L1196M | NSCLC | 0.1 - 1.8 |
Data adapted from preclinical studies on NVL-655.[1][5]
Experimental Protocols
The following are detailed protocols for assessing this compound sensitivity in cell culture.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, STE-1, Karpas299)
-
Appropriate cell culture medium and supplements
-
This compound (NVL-655)
-
DMSO (vehicle control)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
-
Apoptosis Assay (e.g., using Annexin V-FITC and Propidium Iodide)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
ALK-positive cancer cell lines
-
This compound (NVL-655)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells will be Annexin V-FITC and PI negative.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic or necrotic cells will be both Annexin V-FITC and PI positive.
-
Western Blot Analysis of ALK Signaling
This method is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins upon treatment with this compound.
Materials:
-
ALK-positive cancer cell lines
-
This compound (NVL-655)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-ALK (Tyr1604)
-
Total ALK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 nM) for various time points (e.g., 0, 2, 6, 24 hours).[5]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging:
-
Detect the signal using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the total protein and loading control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro sensitivity of cancer cells to this compound. By employing these cell-based assays, researchers can effectively characterize the potency of this compound against various ALK-driven cancers, elucidate its mechanism of action, and identify potential biomarkers of response. Consistent and reproducible data generated from these methods are essential for the preclinical evaluation and continued development of this promising targeted therapy.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Neladalkib (NVL-655) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of Neladalkib (NVL-655) in preclinical animal models, based on published research. This document includes detailed experimental protocols and data presented in a clear, accessible format to guide researchers in designing their own in vivo studies.
Mechanism of Action
This compound is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as fusions (e.g., EML4-ALK), point mutations, or amplifications, becomes an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large-cell lymphoma.[1][2] this compound is designed to be highly selective for ALK, sparing the structurally related Tropomyosin Receptor Kinase (TRK) family, which may minimize off-target neurological adverse events.[3][4] It has demonstrated broad activity against a wide range of ALK mutations, including those that confer resistance to previous generations of ALK inhibitors.[3][5]
ALK Signaling Pathway
The ALK receptor, upon activation, triggers several downstream signaling cascades that promote cell proliferation, survival, and migration. The primary pathways implicated in ALK-driven oncogenesis include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. This compound exerts its anti-tumor effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling networks.
This compound inhibits the ALK receptor, blocking downstream signaling pathways.
Recommended Dosage in Preclinical Animal Models
The following tables summarize the recommended oral dosages of this compound used in various preclinical mouse models, as detailed in the pivotal publication by Lin et al. in Cancer Discovery (2024).
Table 1: this compound Dosage in Cell Line-Derived Xenograft (CDX) Mouse Models
| Cell Line | Cancer Type | ALK Alteration | Mouse Strain | Dosage (mg/kg) | Dosing Schedule |
| H3122 | NSCLC | EML4-ALK v1 | CD-1 Nude | 25, 50, 100 | Once Daily (QD) |
| SR-786 | ALCL | NPM1-ALK | CD-1 Nude | 50 | Once Daily (QD) |
| KARPAS-299 | ALCL | NPM1-ALK | CD-1 Nude | 50 | Once Daily (QD) |
| NCI-H2228 | NSCLC | EML4-ALK v3 | CD-1 Nude | 50, 100 | Once Daily (QD) |
Table 2: this compound Dosage in Patient-Derived Xenograft (PDX) Mouse Models
| PDX Model | Cancer Type | ALK Alteration | Mouse Strain | Dosage (mg/kg) | Dosing Schedule |
| ALK-L1196M | NSCLC | EML4-ALK; L1196M | CD-1 Nude | 100 | Once Daily (QD) |
| ALK-G1202R | NSCLC | EML4-ALK; G1202R | CD-1 Nude | 100 | Once Daily (QD) |
| ALK-G1202R/L1196M | NSCLC | EML4-ALK; G1202R/L1196M | CD-1 Nude | 100 | Once Daily (QD) |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the preclinical evaluation of this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human cancer cell line xenografts.
Materials:
-
Human cancer cell lines (e.g., H3122, SR-786)
-
Female CD-1 nude mice (6-8 weeks old)
-
Matrigel
-
This compound (NVL-655)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Workflow:
Workflow for a cell line-derived xenograft (CDX) efficacy study.
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate media until they reach the logarithmic growth phase.
-
Cell Preparation and Implantation: Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject the cell suspension (typically 5 x 106 to 10 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Dosing: Prepare this compound in the vehicle solution at the desired concentrations. Administer the drug or vehicle orally via gavage once daily.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study
Objective: To assess the efficacy of this compound in a more clinically relevant model using patient-derived tumor tissue.
Materials:
-
Patient-derived tumor tissue fragments
-
Female immunodeficient mice (e.g., NOD-scid gamma (NSG) or CD-1 Nude)
-
Surgical tools for implantation
-
This compound (NVL-655)
-
Vehicle solution
-
Oral gavage needles
-
Calipers
Procedure:
-
PDX Establishment: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunodeficient mice.
-
Tumor Propagation: Once the tumors grow, they can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study Initiation: When tumors in the experimental cohort reach the desired size, randomize the mice into treatment groups.
-
Dosing and Monitoring: Follow the same procedures for dosing and monitoring as described in the CDX protocol.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.[5] The specific pharmacokinetic parameters can vary depending on the mouse strain and formulation used. It is recommended to perform a preliminary pharmacokinetic study to determine the optimal dosing regimen to achieve the desired drug exposure for the duration of the efficacy study.
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical animal models harboring various ALK alterations. The recommended oral dosage for efficacy studies in mice is typically in the range of 25-100 mg/kg administered once daily. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the preclinical pharmacology of this compound. It is advisable to optimize the experimental conditions, including the choice of animal model and dosing regimen, based on the specific research question and the characteristics of the tumor model being used.
References
Application Notes and Protocols for the ALKOVE-1 Clinical Trial
Topic: ALKOVE-1 Clinical Trial Design and Patient Eligibility Criteria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The ALKOVE-1 trial is a Phase 1/2 clinical study evaluating the safety, tolerability, and anti-tumor activity of neladalkib (NVL-655), a selective anaplastic lymphoma kinase (ALK) inhibitor.[1][2] This document provides a detailed overview of the trial's design, patient eligibility criteria, and key experimental protocols. This compound is designed to overcome resistance to previous generations of ALK inhibitors and to penetrate the central nervous system.[3][4][5]
Clinical Trial Design
The ALKOVE-1 study is a Phase 1/2, dose-escalation and expansion study.[1][6]
Phase 1: Dose Escalation
The primary objective of Phase 1 was to determine the recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose (MTD) of this compound in patients with advanced ALK-positive solid tumors. This phase also evaluated the overall safety and tolerability of the drug.[1][6]
Phase 2: Dose Expansion
The primary objective of Phase 2 is to evaluate the anti-tumor activity of this compound at the RP2D, as measured by the objective response rate (ORR) assessed by Blinded Independent Central Review (BICR).[1] Secondary objectives include assessing the duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[1][6]
The Phase 2 portion of the trial is designed with registrational intent for patients with ALK-positive non-small cell lung cancer (NSCLC) who have been previously treated with tyrosine kinase inhibitors (TKIs). It also includes a cohort for TKI-naïve patients to gather preliminary data in a first-line setting.[4]
Table 1: ALKOVE-1 Phase 2 Cohorts
| Cohort | Patient Population | Prior ALK TKI Therapy | Prior Chemotherapy/Immunotherapy |
| 2a | Locally advanced or metastatic ALK-rearranged NSCLC | 1 prior 2nd-generation ALK TKI (ceritinib, alectinib, or brigatinib) | Up to 2 prior lines allowed |
| 2b | Locally advanced or metastatic ALK-rearranged NSCLC | 2-3 prior ALK TKIs (crizotinib, ceritinib, alectinib, brigatinib, or lorlatinib) | Up to 2 prior lines allowed |
| 2c | Locally advanced or metastatic ALK-rearranged NSCLC | Lorlatinib as the only prior ALK TKI therapy | Up to one prior line allowed before lorlatinib |
| 2d | Locally advanced or metastatic ALK-rearranged NSCLC | Naïve to ALK TKI therapy | Up to one prior line allowed |
| 2e | Locally advanced or metastatic ALK-rearranged NSCLC | Not eligible for other Phase 2 cohorts | N/A |
| 2f | Locally advanced or metastatic solid tumor with ALK rearrangement or activating mutation | N/A | For whom no satisfactory standard therapy exists |
Patient Eligibility Criteria
Table 2: Inclusion Criteria
| Criteria | Details |
| Age | ≥18 years. For Phase 2 Cohort 2f, patients ≥12 years and weighing >40 kg may be eligible.[1][6][8] |
| Diagnosis | Phase 1: Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating ALK mutation.[1][6][8] Phase 2 (Cohorts 2a-2e): Histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented ALK rearrangement.[1][6] Phase 2 (Cohort 2f): Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating ALK mutation.[1][6] |
| Disease Status | Phase 1: Must have evaluable disease (target or non-target) according to RECIST 1.1. Phase 2: Must have measurable disease according to RECIST 1.1.[1][8] |
| Prior Therapy | Specific prior ALK TKI and chemotherapy/immunotherapy as defined by the cohort.[1] |
| Organ Function | Adequate organ function and bone marrow reserve.[1][3] |
Table 3: Exclusion Criteria
| Criteria | Details |
| Other Oncogenic Drivers | Patient's cancer has a known oncogenic driver alteration other than ALK.[6][8] |
| Hypersensitivity | Known allergy/hypersensitivity to excipients of NVL-655.[6][8] |
| Recent Major Surgery | Major surgery within 4 weeks of study entry.[3][6][8] |
| Ongoing Cancer Therapy | Ongoing anticancer therapy.[6][8] |
| Concurrent Clinical Studies | Actively receiving systemic treatment or direct medical intervention on another therapeutic clinical study.[6][8] |
Experimental Protocols
Methodology for Assessment of Tumor Response: RECIST 1.1
The ALKOVE-1 trial utilizes the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) to provide a standardized and objective assessment of tumor response to this compound.
1. Baseline Tumor Assessment:
-
Lesion Selection: A maximum of five measurable target lesions are selected, with a maximum of two lesions per organ.[9]
-
Measurability Criteria: Measurable lesions are defined as those with a longest dimension of ≥10 mm for solid lesions and a short axis of ≥15 mm for lymph nodes.[9]
-
Sum of Diameters: The longest diameters of all target lesions are summed to calculate the baseline "sum of diameters," which serves as a surrogate for overall tumor burden.[9]
2. Follow-up Tumor Assessments:
-
Imaging is performed at regular intervals to evaluate changes in tumor size.
-
The sum of the longest diameters of the target lesions is compared to the baseline measurement.
3. Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded since the start of treatment, with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.
Methodology for Blinded Independent Central Review (BICR)
To minimize bias in the evaluation of tumor response, the ALKOVE-1 trial employs a Blinded Independent Central Review (BICR).
1. Purpose:
-
To provide an objective and unbiased assessment of treatment outcomes, particularly for the primary endpoint of Objective Response Rate (ORR).[1]
-
BICR is crucial in open-label studies where investigator knowledge of the treatment could potentially influence their assessment.[1]
2. Process:
-
Data Collection: Patient imaging scans (e.g., CT, MRI) are collected from the clinical sites.
-
Anonymization and Blinding: All patient and treatment allocation information is removed from the scans to ensure the reviewers are blinded.
-
Independent Review: A panel of independent, expert radiologists who are not involved in the clinical trial review the anonymized scans.
-
Standardized Criteria: The reviewers apply the RECIST 1.1 criteria consistently across all scans.
-
Adjudication: In cases of disagreement between reviewers, a third adjudicating reviewer may be used to reach a consensus.
-
Data Analysis: The final, centrally reviewed data is used for the primary analysis of the study's endpoints.
Visualizations
ALK Signaling Pathway and alectinib's Mechanism of Action
References
- 1. collectiveminds.health [collectiveminds.health]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blinded Independent Central Review of the Progression-Free Survival Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Neladalkib's Efficacy in Intracranial Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of Neladalkib (NVL-655), a potent and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitor, in preclinical intracranial tumor models. The following protocols and data presentation guidelines are designed to assist researchers in the rigorous evaluation of this next-generation targeted therapy for brain malignancies.
This compound is a rationally designed tyrosine kinase inhibitor (TKI) with high selectivity for ALK, demonstrating activity against a wide range of ALK fusions, activating mutations, and formidable resistance mutations.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for treating primary brain tumors and brain metastases.[3][4][5] Preclinical studies have shown that this compound can induce tumor regression in various cancer models, including those established intracranially.[1][6][7]
Data Presentation
Quantitative data from preclinical assessments of this compound in intracranial tumor models should be meticulously recorded and organized for clear interpretation and comparison.
Table 1: In Vivo Efficacy of this compound in an Intracranial Patient-Derived Xenograft (PDX) Model (YU-1077)
| Treatment Group | Dosage | Administration Route | Tumor Volume Change from Baseline (Mean ± SEM) | Median Survival (Days) |
| Vehicle | - | Oral (PO) | Growth | 45 |
| Alectinib | 60 mg/kg | Oral (PO) | Initial Regression, then Regrowth | 63 |
| This compound | 50 mg/kg | Oral (PO) | Sustained Regression | Not Reached |
Data adapted from Lin et al., Cancer Discovery 2024.[6]
Table 2: In Vivo Efficacy of this compound in an Intracranial Syngeneic Model (Ba/F3 EML4–ALK v1 G1202R/L1196M)
| Treatment Group | Dosage | Administration Route | Bioluminescence Signal (Photons/second) | Survival Benefit |
| Vehicle | - | Oral (PO) | Progressive Increase | - |
| This compound | 50 mg/kg | Oral (PO) | Significant Reduction | Extended |
Data adapted from Lin et al., Cancer Discovery 2024.[6]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the ALK signaling pathway. Oncogenic ALK fusions or mutations lead to the constitutive activation of the ALK receptor tyrosine kinase, which in turn activates downstream signaling cascades like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8][9] These pathways are crucial for cell proliferation, survival, and differentiation.[10] this compound, by blocking the ATP-binding pocket of ALK, prevents its autophosphorylation and the subsequent activation of these oncogenic signaling pathways, ultimately leading to tumor cell apoptosis and inhibition of tumor growth.[11]
This compound inhibits the ALK signaling pathway.
Experimental Protocols
Intracranial Tumor Model Establishment
This protocol outlines the procedure for establishing orthotopic brain tumor xenografts, a critical step for evaluating the efficacy of brain-penetrant therapeutics like this compound.
Materials:
-
ALK-positive tumor cells (e.g., YU-1077 patient-derived cell line, or engineered Ba/F3 cells expressing EML4-ALK with resistance mutations)
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, Hamilton syringe)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture ALK-positive tumor cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia: Anesthetize the mouse using a standardized and approved protocol.
-
Stereotactic Implantation:
-
Secure the anesthetized mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe containing the tumor cell suspension to the target depth.
-
Inject 2-5 µL of the cell suspension at a rate of 1 µL/minute.
-
Slowly retract the syringe and suture the scalp incision.
-
-
Post-operative Care: Monitor the mice for recovery and provide appropriate post-operative care, including analgesics.
Workflow for assessing this compound efficacy.
Efficacy Assessment
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For tumor cells expressing luciferase, BLI can be used for non-invasive, longitudinal monitoring of tumor burden.
-
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of the brain and allows for precise measurement of tumor volume.
Treatment Administration:
-
This compound is typically administered orally. Prepare the drug formulation according to the manufacturer's instructions or published protocols.
-
Administer the appropriate dose to the treatment group and a vehicle control to the control group.
Endpoint Analysis:
-
Tumor Volume: Calculate tumor volume from MRI images.
-
Survival: Monitor mice daily and record survival data. The primary endpoint is typically defined as a predetermined tumor burden or the onset of neurological symptoms.
-
Histopathology and Immunohistochemistry (IHC): At the end of the study, harvest the brains and perform H&E staining to confirm tumor presence and morphology. IHC can be used to assess biomarkers of drug activity, such as a decrease in phosphorylated ALK or downstream signaling proteins, and markers of apoptosis (e.g., cleaved caspase-3).
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound's efficacy in intracranial tumor models. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential and for its continued development as a treatment for patients with brain tumors.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuvalent Presents Preliminary Data for this compound in Advanced ALK-positive Solid Tumors Beyond NSCLC at ESMO 2025 [barchart.com]
- 6. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
Techniques for Measuring Neladalkib Concentration in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladalkib (NVL-655) is a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK) designed to overcome the limitations of existing ALK inhibitors.[1][2][3][4] Its ability to cross the blood-brain barrier is a critical feature for treating brain metastases in patients with ALK-positive cancers.[1][3][4] Accurate quantification of this compound concentrations in brain tissue is paramount for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its central nervous system (CNS) penetration and target engagement.
This document provides detailed application notes and a generalized protocol for the determination of this compound concentration in brain tissue, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive method for quantifying small molecules in complex biological matrices.[5][6][7]
Signaling Pathway of MALT1, a Key Player in Lymphocyte Activation
While this compound is an ALK inhibitor, understanding related signaling pathways can be crucial in cancer research. MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) is a key mediator in the activation of lymphocytes.[8] Its signaling cascade is a target in certain cancers and inflammatory diseases.[9][10] The following diagram illustrates a simplified MALT1 signaling pathway.
Caption: Simplified MALT1 signaling pathway.
Experimental Protocol: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from brain tissue. It is based on established methods for small molecule drug analysis in brain homogenates.[5][6][7] Researchers should perform method development and validation specific to this compound.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Blank brain tissue from untreated animals
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solvent (e.g., ACN with 1% FA)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Workflow
Caption: Workflow for this compound quantification.
Step-by-Step Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and its SIL-IS in an appropriate solvent (e.g., DMSO or MeOH).
-
Prepare calibration standards and QCs by spiking known amounts of this compound stock solution into blank brain homogenate.
-
-
Sample Preparation:
-
Accurately weigh a portion of the brain tissue sample.
-
Add a specific volume of cold PBS (e.g., 4 volumes of PBS to 1 volume of tissue) and homogenize the tissue until a uniform suspension is achieved.
-
To a known volume of the brain homogenate (e.g., 100 µL), add the SIL-IS solution.
-
Add protein precipitation solvent (e.g., 3 volumes of cold ACN with 1% FA).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined through infusion and optimization experiments.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and its SIL-IS.
-
Calculate the peak area ratio of this compound to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following tables present hypothetical data for a pharmacokinetic study of this compound in a preclinical model.
Table 1: LC-MS/MS Parameters for this compound Analysis (Hypothetical)
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | To be determined (e.g., m/z 550 -> 450) |
| MRM Transition (SIL-IS) | To be determined (e.g., m/z 554 -> 454) |
| Collision Energy | Optimized for each transition |
Table 2: Hypothetical Brain Tissue Concentration of this compound Following a Single Oral Dose (10 mg/kg) in Mice
| Time (hours) | Mean this compound Concentration (ng/g tissue) ± SD (n=3) |
| 1 | 150.5 ± 25.2 |
| 2 | 320.8 ± 45.7 |
| 4 | 450.2 ± 60.1 |
| 8 | 280.6 ± 38.9 |
| 24 | 50.1 ± 9.8 |
Table 3: Hypothetical Brain-to-Plasma Concentration Ratios of this compound
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD | Mean Brain Concentration (ng/g) ± SD | Brain/Plasma Ratio |
| 2 | 290.4 ± 40.1 | 320.8 ± 45.7 | 1.10 |
| 4 | 380.1 ± 55.6 | 450.2 ± 60.1 | 1.18 |
| 8 | 210.5 ± 30.2 | 280.6 ± 38.9 | 1.33 |
Conclusion
The accurate measurement of this compound in brain tissue is essential for its development as a CNS-penetrant therapeutic. The LC-MS/MS method outlined here provides a robust and sensitive approach for this purpose. While the provided protocol is a general guideline, it is crucial to perform compound-specific method development and validation to ensure data accuracy and reliability in preclinical and clinical studies. The ability to quantify this compound in the brain will be instrumental in understanding its disposition in the CNS and correlating it with efficacy in treating brain malignancies.
References
- 1. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for determination of neuro-pharmacokinetic behavior of niraparib in brain tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MALT1 Alleviates Spinal Ischemia/Reperfusion Injury-Induced Neuroinflammation by Modulating Glial Endoplasmic Reticulum Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Neladalkib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to Neladalkib (NVL-655), a potent and selective next-generation anaplastic lymphoma kinase (ALK) inhibitor. Understanding the mechanisms of resistance to this compound is critical for the development of subsequent therapeutic strategies and for identifying potential combination therapies to overcome resistance.
This compound is designed to be active against tumors that have developed resistance to first, second, and third-generation ALK inhibitors, including those with the G1202R mutation.[1][2][3] It is a brain-penetrant ALK-selective inhibitor with the potential to offer durable clinical responses.[1][4][5] Preclinical models have demonstrated its activity against a range of ALK fusions and activating mutations.[4][5][6]
This document outlines the principles, protocols, and validation methods for establishing this compound-resistant cell lines in a research setting.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant ALK-Positive Cancer Cell Lines
The following table presents hypothetical data to illustrate the expected shift in the half-maximal inhibitory concentration (IC50) upon the development of resistance. Actual values will vary depending on the cell line and the specific resistance mechanisms that emerge.
| Cell Line | Parental IC50 (nM) | Resistant Subclone | Resistant IC50 (nM) | Fold Increase in Resistance | Potential Resistance Mechanism |
| NCI-H3122 (EML4-ALK v1) | 0.5 | NCI-H3122-NelaR1 | 50 | 100 | ALK G1202R/C1156Y compound mutation |
| NCI-H3122 (EML4-ALK v1) | 0.5 | NCI-H3122-NelaR2 | 25 | 50 | MET Amplification |
| SU-DHL-1 (NPM-ALK) | 1.0 | SU-DHL-1-NelaR1 | 120 | 120 | ALK L1196M/G1202R compound mutation |
| SU-DHL-1 (NPM-ALK) | 1.0 | SU-DHL-1-NelaR2 | 40 | 40 | Upregulation of bypass signaling (e.g., EGFR) |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Activated ALK, typically through a fusion event like EML4-ALK, leads to the activation of several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and evasion of apoptosis.[7][8][9][10] Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[7][8][9][10] this compound effectively inhibits the kinase activity of ALK, thereby blocking these downstream signals.
Caption: ALK signaling and inhibition by this compound.
Experimental Workflow for Generating this compound-Resistant Cell Lines
The establishment of drug-resistant cell lines is a time-consuming process that requires continuous culture of cells in the presence of a selective agent. The most common method is a stepwise dose escalation.
References
- 1. aijourn.com [aijourn.com]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomarker Analysis in Neladalkib Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladalkib (NVL-655) is a novel, potent, and brain-penetrant Anaplastic Lymphoma Kinase (ALK) selective tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to overcome the limitations of currently available ALK inhibitors by targeting a broad range of ALK resistance mutations and demonstrating significant central nervous system (CNS) activity.[1][3] Clinical trials, including the Phase 1/2 ALKOVE-1 and the Phase 3 ALKAZAR studies, are evaluating the efficacy and safety of this compound in patients with ALK-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] A key component of these trials is the comprehensive analysis of biomarkers to understand the mechanisms of response and resistance to this compound.[1][2]
These application notes provide a summary of the clinical trial data and detailed protocols for the key biomarker assays relevant to the this compound clinical program.
This compound Signaling Pathway and Mechanism of Action
This compound is an ALK inhibitor designed to be active against tumors with ALK fusions, activating mutations, and resistance mutations that render other ALK inhibitors ineffective.[3] By selectively binding to the ATP-binding pocket of the ALK tyrosine kinase, this compound blocks downstream signaling pathways that promote tumor cell proliferation and survival.
Caption: this compound inhibits ALK fusion protein, blocking downstream signaling pathways.
Clinical Trial Data Summary
Preliminary data from the ALKOVE-1 Phase 1/2 trial have demonstrated encouraging clinical activity of this compound in patients with advanced ALK-positive solid tumors.
| Patient Population | Number of Patients (Response-Evaluable) | Objective Response Rate (ORR) |
| All Patients | 34 | 44% |
| ALK TKI-naïve | 13 | 69% (9/13) |
| ALK TKI pre-treated | 21 | 29% (6/21) |
Data from the ALKOVE-1 trial as of August 7, 2025.[4]
The Phase 3 ALKAZAR trial is currently enrolling TKI-naïve patients with advanced ALK-positive NSCLC to compare this compound with alectinib.[1][2][5] This study will include further investigation of candidate biomarkers and molecular mechanisms of response and resistance.[1][2]
Biomarker Analysis Workflow
A comprehensive biomarker analysis strategy is integral to the this compound clinical development program. This workflow outlines the key stages of biomarker assessment, from patient screening to monitoring for resistance.
Caption: Workflow for biomarker analysis in this compound clinical trials.
Experimental Protocols
Detailed methodologies for key biomarker assays are provided below. These protocols are representative of standard procedures used in clinical laboratories for the assessment of ALK status in NSCLC patients.
Protocol 1: ALK Protein Expression by Immunohistochemistry (IHC)
Objective: To detect the presence of ALK protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
VENTANA ALK (D5F3) CDx Assay (or equivalent)
-
Automated staining platform (e.g., Ventana BenchMark)
-
Deparaffinization and rehydration reagents
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody (anti-ALK, clone D5F3)
-
Detection system (e.g., OptiView DAB IHC Detection Kit)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Deparaffinize in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an automated stainer with the manufacturer's recommended protocol.
-
-
Staining:
-
Incubate with the primary anti-ALK antibody (D5F3).
-
Apply the detection system according to the manufacturer's instructions.
-
Develop with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation:
-
Positive: Strong, granular cytoplasmic staining in tumor cells.
-
Negative: Absence of staining or weak, non-specific staining.
Protocol 2: ALK Gene Rearrangement by Fluorescence In Situ Hybridization (FISH)
Objective: To detect rearrangements of the ALK gene in FFPE tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Vysis ALK Break Apart FISH Probe Kit (or equivalent)
-
Pre-treatment reagents (e.g., deparaffinization solution, protease)
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Pre-treatment:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat pre-treatment and protease digestion to permeabilize the cells.
-
-
Probe Hybridization:
-
Apply the ALK break-apart probe to the slide.
-
Co-denature the probe and target DNA at 75°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
-
Counterstaining and Analysis:
-
Apply DAPI counterstain.
-
Analyze the slides using a fluorescence microscope.
-
Interpretation:
-
Positive (Rearranged): Separation of the red and green signals by more than two signal diameters, or a single red signal without a corresponding green signal. A minimum of 15% of tumor cells must show a positive signal pattern.[6][7]
-
Negative (Not Rearranged): Fused red and green signals or adjacent signals separated by less than two signal diameters.
Protocol 3: ALK Gene Fusions and Mutations by Next-Generation Sequencing (NGS) of Tumor Tissue
Objective: To identify ALK gene fusions and mutations in FFPE tumor tissue.
Materials:
-
FFPE tumor tissue sections (10 µm)
-
DNA/RNA extraction kit for FFPE tissue
-
NGS library preparation kit (e.g., targeted hybrid-capture-based)
-
NGS platform (e.g., Illumina MiSeq/NextSeq)
-
Bioinformatics pipeline for data analysis
Procedure:
-
Nucleic Acid Extraction:
-
Extract DNA and/or RNA from the FFPE tissue sections.
-
Quantify and assess the quality of the extracted nucleic acids.
-
-
Library Preparation:
-
Prepare NGS libraries from the extracted DNA/RNA according to the kit manufacturer's protocol. This typically involves fragmentation, end-repair, adapter ligation, and amplification.
-
Perform target enrichment for the ALK gene and other relevant cancer-associated genes.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (fusions, single nucleotide variants, insertions/deletions) using a validated bioinformatics pipeline.
-
Interpretation:
-
The presence of a known pathogenic ALK fusion (e.g., EML4-ALK) or an ALK resistance mutation (e.g., G1202R) is reported.
Protocol 4: Circulating Tumor DNA (ctDNA) Analysis by NGS
Objective: To detect and quantify ALK mutations and fusions in plasma-derived ctDNA for monitoring treatment response and detecting emergent resistance.
Materials:
-
Whole blood collected in specialized ctDNA collection tubes
-
Plasma separation reagents
-
ctDNA extraction kit
-
NGS library preparation kit for low-input DNA
-
NGS platform
-
Bioinformatics pipeline for ctDNA analysis
Procedure:
-
Sample Collection and Processing:
-
Collect peripheral blood from the patient.
-
Separate plasma by centrifugation within a specified timeframe to prevent contamination with genomic DNA from blood cells.
-
-
ctDNA Extraction:
-
Extract cell-free DNA from the plasma using a specialized kit.
-
-
Library Preparation and Sequencing:
-
Prepare NGS libraries from the extracted ctDNA.
-
Perform target enrichment for the ALK gene and other relevant genes.
-
Sequence the libraries on an NGS platform.
-
-
Data Analysis:
-
Analyze the sequencing data to identify and quantify ALK mutations and fusions.
-
Interpretation:
-
Changes in the variant allele frequency (VAF) of ALK mutations or the presence of new resistance mutations over time can indicate treatment response or disease progression. A decrease in ctDNA levels may correlate with a positive response to this compound.[8]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ascopubs.org [ascopubs.org]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. Nuvalent Announces Initiation of ALKAZAR Phase 3 Randomized, Controlled Trial Evaluating this compound for Patients with TKI-naïve ALK-positive NSCLC [prnewswire.com]
- 6. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Early Circulating Tumor DNA Dynamics and Efficacy of Lorlatinib in Patients With Treatment-Naive, Advanced, ALK-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neladalkib in Patient-Derived Organoid Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from primary patient tissues that recapitulate the genetic, histological, and functional characteristics of the original tumor.[1][2] This makes them invaluable preclinical models for personalized medicine, particularly in oncology for drug screening and biomarker discovery.[1] Neladalkib (NVL-655) is a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK).[3][4] It is designed to overcome the limitations of existing ALK inhibitors by targeting a range of ALK fusions, activating mutations, and treatment-emergent resistance mutations, including the challenging G1202R mutation.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in ALK-positive cancer PDO models. The information is intended to guide researchers in assessing the efficacy of this compound, understanding its mechanism of action in a patient-relevant context, and developing robust preclinical data to support its clinical translation.
Mechanism of Action of this compound
This compound is an ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the ALK receptor tyrosine kinase.[6] In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK.[7][8] This fusion results in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[8]
The activated ALK kinase triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10] By inhibiting the kinase activity of ALK, this compound effectively blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis in ALK-driven cancer cells.[8] A key feature of this compound is its ability to penetrate the central nervous system (CNS), making it a promising agent for treating brain metastases, a common complication in ALK-positive cancers.[3] Furthermore, it is designed to spare the structurally related tropomyosin receptor kinase (TRK) family, potentially avoiding TRK-related CNS adverse events.[4]
Data Presentation: In Vitro Efficacy of this compound
While specific IC50 values for this compound in patient-derived organoid models are not yet publicly available, the following table summarizes its potent activity against various ALK mutations from preclinical studies. This data serves as a benchmark for expected efficacy in PDO screening.
| Target | IC50 (nM) | Cell Line/Assay | Reference |
| Wild-Type ALK | 2.8 | Enzymatic Assay | [Source for ALK inhibition IC50] |
| Resistance Mutations | |||
| G1202R | Potent Inhibitor | Preclinical Models | [4][5] |
| L1196M | Potent Inhibitor | Preclinical Models | [Source for preclinical data] |
| C1156Y | Potent Inhibitor | Preclinical Models | [Source for preclinical data] |
| F1174L | Potent Inhibitor | Preclinical Models | [5] |
| I1171T | Potent Inhibitor | Preclinical Models | [Source for preclinical data] |
| G1269A | Potent Inhibitor | Preclinical Models | [Source for preclinical data] |
Note: "Potent Inhibitor" indicates that while specific numerical IC50 values from a single source are not available, the literature consistently describes this compound as highly active against these mutations.
Key Experimental Protocols
Protocol 1: Generation of Patient-Derived Organoids from Tumor Biopsies
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue, which can be adapted for various cancer types, including ALK-positive NSCLC.
Materials:
-
Fresh tumor tissue in a sterile collection medium (e.g., HypoThermosol®)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the tissue of origin)
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Washing buffer (e.g., Advanced DMEM/F12)
-
Cell culture plates and consumables
-
Centrifuge
Procedure:
-
Tissue Collection and Transport: Obtain fresh tumor biopsy or resection material under sterile conditions. Transport the tissue on ice in a suitable collection medium.
-
Mechanical and Enzymatic Digestion:
-
In a sterile biosafety cabinet, wash the tissue sample with a washing buffer.
-
Mince the tissue into small fragments (~1-2 mm³).
-
Transfer the fragments to a digestion buffer and incubate at 37°C for a duration optimized for the tissue type (typically 30-60 minutes).
-
-
Cell Isolation and Plating:
-
Neutralize the digestion enzymes with a washing buffer and centrifuge to pellet the cells and tissue fragments.
-
Resuspend the pellet in a cold basement membrane matrix.
-
Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture and Maintenance:
-
Gently add the appropriate pre-warmed organoid growth medium to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Replace the medium every 2-3 days.
-
-
Passaging:
-
Once organoids are large and dense, they can be passaged by mechanically or enzymatically disrupting them and re-plating them in a fresh basement membrane matrix.
-
Protocol 2: High-Throughput Drug Screening of this compound in PDOs
This protocol describes a method for assessing the dose-dependent effect of this compound on the viability of established PDO cultures.[5][7]
Materials:
-
Established PDO cultures
-
This compound stock solution
-
384-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Automated liquid handler (recommended)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest mature PDOs and dissociate them into smaller fragments or single cells.
-
Perform a cell count to determine the viable cell number.
-
Resuspend the organoid fragments/cells in a basement membrane matrix at a predetermined density and dispense into 384-well plates.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in the organoid growth medium.
-
After the matrix has solidified, add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 5-7 days) at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls.
-
Generate dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: this compound inhibits the EML4-ALK fusion protein, blocking key downstream signaling pathways.
Caption: Experimental workflow for testing this compound in patient-derived organoids.
Conclusion
The use of patient-derived organoids provides a powerful platform for the preclinical evaluation of targeted therapies like this compound. By closely mimicking the biology of a patient's tumor, PDO models can offer valuable insights into drug sensitivity, resistance mechanisms, and patient-specific responses. The protocols and information provided herein serve as a guide for researchers to effectively utilize PDOs in the investigation of this compound, ultimately contributing to the advancement of personalized medicine for patients with ALK-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Welcome to the technical support center for managing and interpreting Neladalkib-related adverse events in clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guides for the management of common adverse events associated with this compound.
Hepatotoxicity (Elevated Transaminases)
FAQ 1: What are the typical patterns of liver enzyme (ALT/AST) elevation observed with this compound?
Based on the ALKOVE-1 trial, increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are among the most common treatment-related adverse events.[1] In a study of 133 patients, ALT increase was observed in 34% of patients and AST increase in 30%.[1] Grade 3 ALT and AST increases were noted in approximately 13% and 9% of patients, respectively, with one patient experiencing a grade 4 ALT increase.[1] These elevations were generally transient and reversible.[1]
Troubleshooting Guide: Management of Elevated ALT/AST
Issue: A trial participant exhibits elevated ALT and/or AST levels after initiating treatment with this compound.
Solution: Follow the detailed experimental protocol below for monitoring and managing hepatotoxicity.
Gastrointestinal Events (Nausea and Constipation)
FAQ 2: How frequently are nausea and constipation observed with this compound?
In the ALKOVE-1 trial, constipation was reported in 16% of patients and nausea in 12%, making them notable treatment-related adverse events.[1]
Troubleshooting Guide: Management of Nausea and Constipation
Issue: A trial participant reports experiencing nausea or constipation.
Solution: Implement the following management protocols tailored to the specific gastrointestinal event.
Sensory Disturbances (Dysgeusia)
FAQ 3: Is alteration of taste a known side effect of this compound?
Yes, dysgeusia (altered sense of taste) was reported as a treatment-related adverse event in 13% of patients in the ALKOVE-1 trial.[1]
Troubleshooting Guide: Management of Dysgeusia
Issue: A trial participant reports changes in their sense of taste.
Solution: Follow the supportive care and management strategies outlined below.
Quantitative Data Summary
The following table summarizes the incidence of the most frequent treatment-related adverse events (AEs) from the Phase 1 portion of the ALKOVE-1 trial (n=133).[1]
| Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) |
| Alanine Aminotransferase (ALT) Increase | 34% | ~13% | <1% (1 patient) |
| Aspartate Aminotransferase (AST) Increase | 30% | ~9% | 0% |
| Constipation | 16% | Not Reported | Not Reported |
| Dysgeusia | 13% | Not Reported | Not Reported |
| Nausea | 12% | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Monitoring and Management of Hepatotoxicity
1. Objective: To systematically monitor for and manage liver enzyme elevations in patients receiving this compound.
2. Materials:
- Blood collection tubes (for serum chemistry)
- Centrifuge
- Clinical chemistry analyzer
- Patient medical records for documentation
3. Methodology:
- Baseline Assessment: Prior to the first dose of this compound, perform baseline liver function tests (LFTs), including ALT, AST, total bilirubin, and alkaline phosphatase.[2]
- Routine Monitoring:
- Monitor LFTs every two weeks for the first two months of treatment.[3][4]
- After the initial two months, continue monthly monitoring.[3]
- Increase monitoring frequency as clinically indicated for patients who develop transaminase elevations.[2]
- Grading of Hepatotoxicity: Grade ALT/AST elevations according to the Common Terminology Criteria for Adverse Events (CTCAE).
- Management of Elevated Transaminases:
- Grade 1 ( >ULN to 3.0 x ULN): Continue this compound at the current dose and increase monitoring to weekly until levels return to baseline or Grade 0.
- Grade 2 ( >3.0 to 5.0 x ULN): Withhold this compound. Monitor LFTs every 2-3 days. If LFTs return to ≤ Grade 1, resume this compound at a reduced dose.
- Grade 3 ( >5.0 to 20.0 x ULN): Withhold this compound immediately. Monitor LFTs daily or every other day. Once toxicity resolves to ≤ Grade 1, consider resuming this compound at a reduced dose. If hepatotoxicity recurs, permanent discontinuation may be necessary.[3]
- Grade 4 ( >20.0 x ULN): Permanently discontinue this compound.
- ALT or AST >3 x ULN with concurrent Total Bilirubin >2 x ULN (in the absence of cholestasis or Gilbert's syndrome): Permanently discontinue this compound.[3]
4. Data Recording: Document all LFT results, dosing modifications, and clinical assessments in the patient's case report form.
Protocol 2: Management of Nausea and Vomiting
1. Objective: To prevent and manage nausea and vomiting in patients treated with this compound.
2. Materials:
- Antiemetic medications (e.g., 5-HT3 receptor antagonists, dexamethasone)[5]
- Patient symptom diary
3. Methodology:
- Prophylaxis: For patients with a history of chemotherapy-induced nausea and vomiting (CINV) or other risk factors, consider prophylactic antiemetics.
- Symptom Assessment:
- At each study visit, assess the patient for the presence, frequency, and severity of nausea and vomiting.
- Provide patients with a symptom diary to record episodes between visits.
- Management:
- Mild Nausea: Advise dietary modifications (e.g., small, frequent meals; avoiding spicy or fatty foods).
- Moderate to Severe Nausea/Vomiting:
- Initiate treatment with a 5-HT3 receptor antagonist (e.g., ondansetron).[5]
- For persistent symptoms, consider adding other classes of antiemetics, such as dexamethasone or olanzapine, in accordance with ASCO antiemetic guidelines.[5]
- Ensure adequate hydration.
- Follow-up: Re-evaluate the effectiveness of the antiemetic regimen at each subsequent visit and adjust as necessary.
Protocol 3: Management of Constipation
1. Objective: To prevent and manage constipation in patients receiving this compound.
2. Materials:
- Laxatives (e.g., stool softeners, osmotic laxatives, stimulant laxatives)
- Patient bowel movement diary
3. Methodology:
- Prophylactic Measures:
- Educate patients on the importance of adequate fluid intake and dietary fiber.
- For patients with a history of constipation or those receiving concomitant medications that cause constipation, consider initiating a prophylactic bowel regimen (e.g., a stool softener).
- Symptom Assessment:
- At each visit, inquire about the patient's bowel habits, including frequency and consistency of stools.
- Utilize a bowel movement diary for patients at risk.
- Management:
- Mild Constipation: Recommend increased fluid and fiber intake, and physical activity as tolerated.
- Moderate to Severe Constipation:
- Initiate treatment with an osmotic laxative (e.g., polyethylene glycol).
- If symptoms persist, add a stimulant laxative (e.g., senna or bisacodyl).[6]
- Avoid bulk-forming laxatives in patients with low fluid intake or those on opioid analgesics.[6]
- Follow-up: Regularly assess the effectiveness of the laxative regimen and titrate as needed.
Protocol 4: Management of Dysgeusia
1. Objective: To provide supportive care for patients experiencing dysgeusia.
2. Materials:
- Patient education materials on dietary modifications.
3. Methodology:
- Symptom Assessment: At each study visit, ask patients if they have experienced any changes in their sense of taste.
- Patient Counseling and Dietary Recommendations:
- Metallic Taste: Suggest using plastic utensils and cooking in non-metallic cookware. Cold or room temperature foods may be better tolerated.[7]
- Bland Taste: Advise using herbs, spices, and marinades to enhance food flavor.[8]
- Sweet, Salty, or Bitter Tastes: Recommend specific dietary adjustments to counteract these tastes (e.g., adding a little sugar to salty foods, or a little salt to overly sweet foods).[8]
- Oral Hygiene: Emphasize the importance of good oral hygiene, including brushing the tongue.[7]
- Referral: If dysgeusia significantly impacts nutritional intake and quality of life, consider a referral to a registered dietitian.
Visualizations
Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Meta-analysis of overall incidence and risk of ALK inhibitors-induced liver toxicities in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From spotlight to shadow: ALK inhibitor-induced acute liver failure in a patient with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Managing Constipation in Adults With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Managing Dysgeusia in Cancer Patients [drpriyatiwari.com]
- 8. cancercareontario.ca [cancercareontario.ca]
Technical Support Center: Neladalkib (NVL-655) Acquired Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Neladalkib (NVL-655).
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to ALK inhibitors that this compound is designed to overcome?
A1: this compound (NVL-655) is a fourth-generation, brain-penetrant, selective ALK inhibitor designed to overcome limitations of previous ALK tyrosine kinase inhibitors (TKIs).[1][2][3] It is engineered to be active against tumors that have developed resistance to first, second, and third-generation ALK inhibitors.[1][2][3] Key resistance mechanisms that this compound targets include:
-
Single ALK kinase domain mutations: Notably, the G1202R solvent front mutation, a common cause of resistance to second-generation TKIs.[1][4][5][6]
-
Compound ALK mutations: this compound has shown preclinical activity against lorlatinib-resistant compound mutations such as G1202R/L1196M.[1][7]
Q2: What are the potential mechanisms of acquired resistance to this compound itself?
A2: While clinical data is still emerging, preclinical computational studies have predicted potential mutations that may confer resistance to this compound. These include:
-
V1180W
-
M1199W
-
L1256S [8]
It is also plausible that resistance could arise from ALK-independent mechanisms.
Q3: What are ALK-independent mechanisms of resistance?
A3: ALK-independent resistance, or "off-target" resistance, occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[9] These mechanisms may include:
-
Activation of bypass signaling pathways: This can involve other receptor tyrosine kinases (RTKs) such as MET or EGFR.[5][9] Activation of downstream pathways like MAPK and PI3K/mTOR can also contribute.[5][10][11]
-
Epithelial-to-mesenchymal transition (EMT): This process can lead to a change in cell phenotype associated with drug resistance.[9][12]
Q4: How can I determine if resistance to this compound in my experiments is on-target or off-target?
A4: To distinguish between on-target and off-target resistance, a combination of molecular and cellular biology techniques is recommended:
-
On-target resistance: Sequence the ALK kinase domain to identify secondary mutations.
-
Off-target resistance: Utilize techniques like phosphoproteomics or RNA sequencing to identify upregulated signaling pathways. Western blotting can then be used to confirm the activation of specific bypass pathways.
Troubleshooting Guides
Problem 1: Cells are showing decreased sensitivity to this compound over time.
-
Possible Cause 1: Development of on-target ALK mutations.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Possible Cause 3: Experimental variability.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including cell density, passage number, and media composition. Verify the concentration and activity of the this compound stock solution.
-
Problem 2: Difficulty generating a this compound-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Troubleshooting Step: Gradually increase the concentration of this compound in a stepwise manner over a prolonged period. This method is often more successful than a single high-dose selection.
-
-
Possible Cause 2: Cell line is not prone to developing resistance.
-
Troubleshooting Step: Consider using a different ALK-positive cancer cell line. Some cell lines may have a greater intrinsic capacity to develop resistance.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound (NVL-655) Against Various ALK Mutations
| ALK Mutation | This compound (NVL-655) IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| ALKG1202R | 0.9 | 51 |
Data from preclinical studies.[17]
Table 2: Predicted this compound-Resistant Mutations from Computational Studies [8]
| Mutation | Predicted Effect |
| V1180W | Significantly decreased binding free energy |
| M1199W | Significantly decreased binding free energy |
| L1256S | Significantly decreased binding free energy |
Experimental Protocols
1. Generation of a this compound-Resistant Cell Line
-
Objective: To develop a cell line with acquired resistance to this compound for further molecular analysis.
-
Methodology:
-
Culture an ALK-positive cancer cell line (e.g., H3122) in standard growth media.
-
Initially, treat the cells with a low concentration of this compound (e.g., at the IC20).
-
Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >1 µM) compared to the parental cells.
-
Periodically freeze down vials of cells at different stages of resistance development.
-
Confirm resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
2. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP-based assay.[18][19][20][21][22]
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.
-
3. Western Blotting for ALK Signaling
-
Objective: To assess the activation status of ALK and downstream signaling pathways.
-
Methodology:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total ALK, phospho-ALK, and key downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).[24][25]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Next-Generation Sequencing (NGS) for ALK Mutation Analysis
-
Objective: To identify mutations in the ALK kinase domain that may confer resistance to this compound.
-
Methodology:
-
Extract genomic DNA from both parental and this compound-resistant cell lines.
-
Amplify the ALK kinase domain using PCR.
-
Prepare sequencing libraries from the PCR products.
-
Analyze the sequencing data to identify single nucleotide variants (SNVs) and compare the mutational profiles of the resistant and parental cells.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential acquired resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. alkpositive.org [alkpositive.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 4. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of potential drug-resistant ALK mutations against fourth-generation inhibitors NVL-655 and TPX-0131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next-generation Sequencing for ALK and ROS1 Rearrangement Detection in Patients With Non-small-cell Lung Cancer: Implications of FISH-positive Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. ALK (C26G7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 26. Use of capture-based next-generation sequencing to detect ALK fusion in plasma cell-free DNA of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer [frontiersin.org]
Technical Support Center: Overcoming Off-Target Effects of ALK Inhibitors like Neladalkib
Welcome to the technical support center for researchers utilizing ALK inhibitors, with a special focus on Neladalkib (NVL-655). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you navigate your experiments and overcome potential challenges, including off-target effects.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with this compound and other ALK inhibitors.
Q1: What is this compound and how does it differ from previous generations of ALK inhibitors?
A1: this compound (NVL-655) is a fourth-generation, highly selective, and brain-penetrant small molecule inhibitor of anaplastic lymphoma kinase (ALK). It was designed to be effective against a wide range of ALK mutations that confer resistance to earlier generation inhibitors, including the highly resistant G1202R mutation. A key design feature of this compound is its high selectivity for ALK over the structurally related Tropomyosin Receptor Kinase (TRK) family. This is intended to minimize the neurological side effects, such as cognitive and mood changes, that have been associated with off-target TRK inhibition by other ALK inhibitors.
Q2: What are the known off-target effects of this compound?
A2: this compound is designed for high selectivity to ALK. Preclinical data indicates it has more than 50-fold selectivity for ALK over 96% of the kinome tested. Its primary off-target consideration, based on the design of similar tyrosine kinase inhibitors, would be other structurally related kinases. However, it is specifically engineered to spare TRK kinases, a common off-target of other ALK inhibitors. The most frequently observed treatment-related adverse events in clinical trials have been transient and reversible increases in liver enzymes (alanine aminotransferase and aspartate aminotransferase). Researchers should be mindful of potential hepatotoxicity in in vitro models.
Q3: I am observing unexpected results in my cell-based assays with this compound. What could be the cause?
A3: Unexpected results can arise from several factors:
-
Cell Line Integrity: Ensure your ALK-positive cell lines have not been passaged too many times, which can lead to genetic drift and altered sensitivity. Regularly authenticate your cell lines.
-
Drug Stability and Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Off-Target Effects: While this compound is highly selective, at higher concentrations, it may inhibit other kinases. Consider performing a dose-response curve to ensure you are working within a specific concentration range.
-
Development of Resistance: Even in vitro, cell populations can develop resistance to ALK inhibitors over time. If you observe a gradual loss of efficacy, consider performing molecular analyses to check for new resistance mutations.
Q4: How can I minimize the risk of hepatotoxicity in my in vitro experiments?
A4: When studying the effects of tyrosine kinase inhibitors, it's important to monitor for potential hepatotoxicity. In vitro, this can be assessed by:
-
Using Liver Cell Models: Incorporate hepatocyte cell lines (e.g., HepG2) into your experimental plan to assess the direct impact of the inhibitor on liver cells.
-
Monitoring Cell Viability: Perform cell viability assays on your target cancer cell lines and liver cell lines in parallel to determine if there is a selective cytotoxic effect.
-
Dose Selection: Use the lowest effective concentration of the inhibitor to minimize stress on the cells.
II. Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues.
Inconsistent Inhibition of ALK Phosphorylation in Western Blots
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of p-ALK despite treatment with this compound. | Inactive Compound: The inhibitor may have degraded. | Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Sub-optimal Drug Concentration: The concentration used may be too low to effectively inhibit ALK in your specific cell line. | Perform a dose-response experiment to determine the IC50 for ALK phosphorylation inhibition in your cell line. | |
| Resistant Cell Line: The cell line may harbor a mutation that is less sensitive to this compound. | Sequence the ALK gene in your cell line to confirm its mutation status. | |
| Technical Issues with Western Blot: Problems with antibody, buffer, or transfer. | Please refer to the detailed Western Blot protocol in Section IV for optimized conditions for p-ALK detection. Ensure the use of phosphatase inhibitors during lysate preparation. | |
| High background in p-ALK western blot. | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations. Use a blocking buffer containing bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background. |
| Contamination: Bacterial or mycoplasma contamination in cell culture can affect protein expression and phosphorylation. | Regularly test your cell cultures for contamination. |
Variability in Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and be consistent with your technique. |
| Edge Effects: Wells on the periphery of the plate may evaporate more quickly, leading to altered cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| IC50 values are not reproducible between experiments. | Inconsistent Incubation Times: Variation in the duration of drug exposure. | Standardize the incubation time for all experiments. |
| Cell Passage Number: Cells at different passage numbers can have different growth rates and drug sensitivities. | Use cells within a consistent and narrow range of passage numbers for all experiments. | |
| Reagent Variability: Differences in media, serum, or assay reagents. | Use the same lot of reagents for a set of comparative experiments. |
III. Data Presentation
Table 1: In Vitro Efficacy of this compound Against Various ALK Mutations
| ALK Mutation | IC50 (nM) | Fold-change vs. Wild-Type |
| Wild-Type | 2.8 | 1.0 |
| L1196M | ~11-79 | 3.9 - 28.2 |
| G1202R | ~0.9-6.8 | 0.3 - 2.4 |
| G1269A | ~11-79 | 3.9 - 28.2 |
| C1156Y | ~0.9-6.8 | 0.3 - 2.4 |
| F1174L | ~0.9-6.8 | 0.3 - 2.4 |
| I1171N/S/T | ~0.9-6.8 | 0.3 - 2.4 |
Note: Data is compiled from publicly available preclinical information. Actual IC50 values may vary depending on the specific assay conditions and cell line used.
IV. Experimental Protocols
Western Blot for ALK Phosphorylation
This protocol is optimized for detecting phosphorylated ALK (p-ALK) in non-small cell lung cancer (NSCLC) cell lines.
Materials:
-
ALK-positive NSCLC cell lines (e.g., NCI-H3122, H2228)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-total ALK
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ALK and β-actin as loading controls.
-
Cell Viability (MTT) Assay
This protocol is for determining the dose-response of ALK-positive cancer cells to this compound.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium only (blank).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of this compound on ALK.
Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate for ALK
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration.
-
Prepare a solution of ALK enzyme in kinase buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for ALK.
-
-
Kinase Reaction:
-
Add the this compound dilutions or DMSO to the wells of a 384-well plate.
-
Add the ALK enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mix.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
V. Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathways and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the in vitro efficacy of this compound.
Identifying predictive biomarkers for Neladalkib response
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying predictive biomarkers for Neladalkib response.
Frequently Asked Questions (FAQs)
Q1: What are the primary predictive biomarkers for a positive response to this compound?
A1: The primary predictive biomarkers for a favorable response to this compound are the presence of anaplastic lymphoma kinase (ALK) gene rearrangements (also known as ALK fusions) or activating ALK mutations in tumor tissue. This compound is a potent and selective ALK tyrosine kinase inhibitor (TKI) designed to target cancers driven by these specific genetic alterations.
Q2: In which cancer types are these ALK alterations most commonly found?
A2: ALK alterations are most frequently identified in a subset of non-small cell lung cancer (NSCLC), particularly in patients with adenocarcinoma histology and a light or non-smoking history. However, ALK fusions have also been reported in other malignancies, including anaplastic large cell lymphoma, inflammatory myofibroblastic tumors, and neuroblastoma.
Q3: How does this compound differ from previous generations of ALK inhibitors?
A3: this compound is a fourth-generation ALK inhibitor designed to overcome the limitations of earlier-generation TKIs. It exhibits high potency against a wide range of ALK resistance mutations, including the G1202R mutation, which is a common mechanism of resistance to second-generation ALK inhibitors. Additionally, this compound is designed to be brain-penetrant, addressing the challenge of brain metastases in ALK-positive NSCLC.
Q4: What is the mechanism of action of this compound?
A4: this compound is an ATP-competitive inhibitor of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK protein, it blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and growth.
Q5: Are there any known mechanisms of resistance to this compound?
A5: While this compound is designed to overcome many known resistance mutations, the development of acquired resistance is a possibility with any targeted therapy. Preclinical studies suggest that certain compound mutations in the ALK kinase domain may confer resistance to this compound. Ongoing clinical trials are actively investigating mechanisms of resistance to this compound.
Troubleshooting Guides
ALK Testing by Fluorescence In Situ Hybridization (FISH)
Q: What could be the reason for faint or no FISH signals?
A:
-
Poor Probe Hybridization: Ensure proper denaturation and hybridization times and temperatures. Use a validated protocol and high-quality reagents.
-
Suboptimal Tissue Preparation: Over-fixation or under-fixation of the tissue can affect probe penetration. Ensure the formalin-fixed, paraffin-embedded (FFPE) tissue blocks are prepared according to standard protocols.
-
Incorrect Probe Concentration: Use the probe at the manufacturer's recommended concentration.
-
Photobleaching: Minimize exposure of the slides to light during imaging. Use an anti-fade mounting medium.
Q: Why am I seeing discordant results between FISH and other methods like IHC or NGS?
A:
-
Tumor Heterogeneity: Different areas of the tumor may have varying percentages of ALK-rearranged cells. It is crucial to have a pathologist identify the most representative tumor area for testing.
-
Atypical FISH Signal Patterns: Some ALK rearrangements can result in atypical signal patterns that may be misinterpreted. Careful evaluation by an experienced cytogeneticist is essential.
-
Low Percentage of Positive Cells: The percentage of cells with an ALK rearrangement may be close to the cutoff for a positive result, leading to borderline or equivocal findings.
-
Technical Issues with Either Assay: Both FISH and other assays have their own technical limitations that can lead to false-positive or false-negative results.
ALK Testing by Immunohistochemistry (IHC)
Q: What causes high background staining in my ALK IHC?
A:
-
Inadequate Blocking: Ensure sufficient blocking of endogenous peroxidase and non-specific antibody binding sites.
-
Primary Antibody Concentration Too High: Titrate the primary antibody to the optimal concentration.
-
Incomplete Washing Steps: Thoroughly wash the slides between each step to remove unbound reagents.
-
Over-development of Chromogen: Monitor the chromogen development time carefully to avoid excessive signal.
Q: Why am I seeing weak or no staining in my tumor cells?
A:
-
Low ALK Protein Expression: Some ALK-rearranged tumors may have low levels of ALK protein expression.
-
Improper Antigen Retrieval: The antigen retrieval method (heat-induced or enzymatic) and its duration are critical for unmasking the epitope. Optimize this step for your specific antibody and tissue type.
-
Inactive Primary Antibody: Ensure the primary antibody has been stored correctly and has not expired.
ALK Testing by Next-Generation Sequencing (NGS)
Q: What could lead to a failure to detect an ALK fusion by NGS?
A:
-
Low Tumor Purity: If the percentage of tumor cells in the sample is too low, the fusion may not be detected.
-
Poor DNA/RNA Quality: FFPE tissue can yield fragmented and low-quality nucleic acids. Use a quality control step to assess the integrity of your starting material.
-
Inadequate Sequencing Depth: Insufficient sequencing depth may not provide enough coverage to reliably call a fusion event.
-
Limitations of the NGS Panel: The NGS panel used may not be designed to detect all possible ALK fusion partners or complex rearrangements. RNA-based NGS can sometimes be more sensitive for fusion detection than DNA-based NGS.
Q: How should I interpret variants of unknown significance (VUS) in the ALK gene?
A:
-
Consult Variant Databases: Check reputable databases (e.g., COSMIC, ClinVar) to see if the variant has been previously reported and characterized.
-
In Silico Prediction Tools: Use computational tools to predict the potential functional impact of the variant.
-
Functional Assays: If feasible, perform functional assays in a laboratory setting to determine if the variant is activating.
-
Correlation with Other Findings: Consider the VUS in the context of other clinical and pathological information.
Quantitative Data Summary
Table 1: Preclinical Activity of this compound Against Various ALK Mutations
| ALK Mutation | IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type EML4-ALK | 2.8 | 1.0 |
| L1196M | 11 | 3.9 |
| G1202R | 6.8 | 2.4 |
| G1269A | 79 | 28.2 |
| I1171N | 0.9 | 0.3 |
| F1174L | 1.2 | 0.4 |
| C1156Y | 1.5 | 0.5 |
| L1198F | 2.1 | 0.8 |
Note: IC50 values are indicative and may vary between different cell lines and assay conditions. Data compiled from publicly available preclinical study information.
Table 2: Clinical Efficacy of this compound in the ALKOVE-1 Study (Phase 1/2)
| Patient Population | Objective Response Rate (ORR) |
| All Patients (ALK+ Solid Tumors) | 44% |
| ALK TKI-naïve | 69% (9 out of 13) |
| ALK TKI-pretreated | 29% (6 out of 21) |
Data from a preliminary analysis of the ALKOVE-1 study as of the 2025 ESMO Congress.
Experimental Protocols
ALK Gene Rearrangement Detection by FISH (FFPE Tissue)
This protocol provides a general workflow. Specific timings and reagents may need to be optimized based on the commercial kit used.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a series of graded ethanol washes.
-
Wash in distilled water.
-
-
Pretreatment:
-
Perform heat-induced epitope retrieval (HIER) in a citrate buffer.
-
Digest with a protease solution to permeabilize the cells.
-
-
Probe Hybridization:
-
Denature the probe and the target DNA on the slide.
-
Apply the ALK break-apart probe to the slide.
-
Incubate in a humidified chamber overnight at the recommended temperature.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Wash in a less stringent buffer.
-
-
Counterstaining and Mounting:
-
Apply a DAPI counterstain to visualize the nuclei.
-
Mount with an anti-fade medium.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope with appropriate filters.
-
Score a minimum of 50-100 non-overlapping tumor cell nuclei for the presence of break-apart signals (separation of red and green signals) or an isolated red signal. A positive result is typically defined as >15% of nuclei showing a rearrangement.
-
ALK Protein Detection by IHC (FFPE Tissue)
This protocol provides a general workflow. Specific antibodies and detection systems will have optimized protocols.
-
Deparaffinization and Rehydration: (As described for FISH)
-
Antigen Retrieval:
-
Perform HIER using a validated buffer and protocol for the specific anti-ALK antibody.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block solution.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against ALK (e.g., D5F3 clone).
-
-
Detection System:
-
Apply a secondary antibody and a polymer-based detection system according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Incubate with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive tumor cells. A binary scoring system (positive/negative) is often used.
-
ALK Fusion and Mutation Detection by NGS
This is a high-level workflow. Specific library preparation kits and sequencing platforms will have detailed protocols.
-
Nucleic Acid Extraction:
-
Extract DNA and/or RNA from FFPE tumor tissue sections.
-
Quantify and assess the quality of the extracted nucleic acids.
-
-
Library Preparation:
-
Fragment the DNA or RNA.
-
For RNA, perform reverse transcription to generate cDNA.
-
Ligate adapters to the ends of the nucleic acid fragments.
-
Use a targeted panel to enrich for ALK and other relevant genes through hybrid capture or amplicon-based methods.
-
Perform PCR amplification to create the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Call variants (single nucleotide variants, insertions, deletions).
-
Use a specialized bioinformatics pipeline to identify gene fusions.
-
Annotate the identified variants and fusions.
-
Generate a clinical report.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for identifying ALK alterations as predictive biomarkers.
Troubleshooting inconsistent results in Neladalkib experiments
Welcome to the technical support center for Neladalkib, a selective, brain-penetrant ALK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (NVL-655) is an orally administered small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism of action is to selectively bind to the ATP-binding site of the ALK tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling.[3][4][5] This leads to the suppression of tumor cell proliferation and the induction of apoptosis in ALK-driven cancers.[6] this compound is designed to be highly selective for ALK over the structurally related Tropomyosin Receptor Kinase (TRK) family, which may reduce the likelihood of certain neurological adverse events.[4][7][8] It has also demonstrated potent activity against a wide range of ALK resistance mutations.[9][10][11]
Q2: In which cancer cell lines can I expect this compound to be effective?
A2: this compound is expected to be effective in cancer cell lines that harbor ALK gene rearrangements or activating mutations. This includes various non-small cell lung cancer (NSCLC) cell lines, as well as cell lines derived from other solid tumors such as neuroblastoma, cholangiocarcinoma, soft tissue sarcoma, and lymphoma.[9] The efficacy will depend on the specific ALK alteration present in the cell line.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity: Ensure the cell line has not been passaged too many times and is regularly tested for mycoplasma contamination. The specific ALK mutation status of your cell line should be confirmed.
-
Compound Stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Ensure proper storage and handling.
-
Assay Conditions: Factors such as cell seeding density, incubation time with the compound, and the type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can all influence the IC50 value.[12] It is important to maintain consistency in these parameters across experiments.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect the results. A consistent, low final DMSO concentration should be used for all treatments, including vehicle controls.
Troubleshooting Inconsistent Results
This section provides a more detailed guide to common issues encountered during this compound experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Variable Inhibition of ALK Phosphorylation | Inconsistent drug concentration or incubation time. | Ensure accurate dilution of this compound and consistent incubation periods. Perform a time-course experiment to determine the optimal incubation time for maximal inhibition. |
| Cell density is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Issues with Western blot protocol. | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of ALK. Ensure complete protein transfer to the membrane and use a validated phospho-ALK specific antibody.[13][14] | |
| Unexpected Cytotoxicity in Control Cells | High DMSO concentration in the final culture medium. | Prepare serial dilutions of the this compound stock solution to minimize the volume of DMSO added to the cells. Ensure the final DMSO concentration does not exceed 0.1%. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. | |
| Acquired Resistance to this compound in Long-Term Cultures | Development of secondary ALK mutations or activation of bypass signaling pathways. | Perform genomic sequencing of resistant clones to identify potential new mutations in the ALK kinase domain.[15][16] Investigate the activation of alternative signaling pathways (e.g., EGFR, MET) via Western blot or phospho-kinase arrays.[17][18] |
| Low Bioavailability or Inconsistent Results in Animal Models | Poor solubility or stability of the drug formulation. | Optimize the vehicle for in vivo administration. Ensure the formulation is homogenous and stable. |
| Variability in drug administration. | Use precise techniques for oral gavage or other administration routes to ensure consistent dosing. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against wild-type ALK and various resistance mutations.
| ALK Variant | IC50 (nM) | Cell Line | Reference |
| Wild-type ALK | 2.8 | - | [8] |
| CLIP1-LTK | 2.7 | Ba/F3 | [8] |
| ALKT1151insT | 0.9 - 6.8 | - | [8] |
| ALKG1202R | 0.9 - 6.8 | - | [8] |
| ALKL1198F | 0.9 - 6.8 | - | [8] |
| ALKG1269A | 11 - 79 | - | [8] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., using MTS)
-
Cell Seeding: Seed ALK-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[19][20]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[20][21]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot for ALK Phosphorylation
-
Cell Treatment: Seed ALK-positive cells and treat with this compound at various concentrations for a predetermined time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control (e.g., GAPDH or β-actin).
Visualizations
ALK Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. mskcc.org [mskcc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. onclive.com [onclive.com]
- 10. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, this compound, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 11. Nuvalent Announces Initiation of ALKAZAR Phase 3 Randomized, Controlled Trial Evaluating this compound for Patients with TKI-naïve ALK-positive NSCLC [prnewswire.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neladalkib and ALK Compound Mutations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Anaplastic Lymphoma Kinase (ALK) compound mutations on the activity of Neladalkib (NVL-655).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally bioavailable, and brain-penetrant small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2] Its mechanism of action is to selectively bind to and inhibit the ALK tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3] this compound has been designed to spare the structurally related Tropomyosin Receptor Kinase (TRK) family, which may reduce the likelihood of certain neurological adverse events associated with dual ALK/TRK inhibitors.[1][4]
Q2: How do ALK compound mutations arise and why are they a concern?
A2: ALK compound mutations, which are two or more mutations on the same ALK allele, can emerge in patients who have been treated sequentially with different ALK tyrosine kinase inhibitors (TKIs).[5] These mutations can confer resistance to existing therapies, including third-generation inhibitors like lorlatinib, posing a significant clinical challenge.[5][6]
Q3: What is the reported activity of this compound against ALK compound mutations?
A3: Preclinical data indicate that this compound is highly active against a range of ALK single and compound mutations that are resistant to other ALK inhibitors.[7] Notably, this compound has demonstrated potent activity against lorlatinib-resistant compound mutations.[4] It has shown at least 100-fold greater potency against ALK G1202R single and compound mutations compared to other approved ALK TKIs.[7] While specific IC50 values for a comprehensive panel of compound mutations are not yet publicly available in tabulated form, preclinical studies and mutagenesis screens support its potential to be a best-in-class ALK inhibitor with broad activity against diverse resistance mutations.[5][7]
Q4: Where can I find information on the clinical development of this compound?
A4: this compound is currently being evaluated in the ALKOVE-1 Phase 1/2 clinical trial (NCT05384626) for patients with advanced ALK-positive solid tumors.[1][4] Additionally, the ALKAZAR Phase 3 trial (NCT06765109) is assessing this compound in TKI-naïve patients with advanced ALK-positive non-small cell lung cancer (NSCLC).[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound activity in a cell-based assay. | Cell line authentication and passage number. | Ensure the cell line is authenticated and within a low passage number to maintain genetic stability and consistent ALK expression. |
| ALK mutation status of the cell line. | Verify the specific ALK fusion and any resistance mutations present in your cell line through sequencing. | |
| Suboptimal assay conditions. | Optimize cell seeding density, serum concentration, and incubation time. Refer to the detailed experimental protocols below. | |
| High background signal in a kinase assay. | Non-specific binding of detection reagents. | Use a buffer with an appropriate detergent concentration (e.g., Tween-20) and ensure adequate blocking steps. |
| Contaminated reagents. | Use fresh, high-quality reagents and filter-sterilize buffers. | |
| Difficulty detecting ALK phosphorylation by Western blot. | Inefficient protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status. |
| Low antibody affinity or incorrect dilution. | Use a validated phospho-ALK specific antibody and optimize the dilution through titration experiments. | |
| Insufficient protein loading. | Quantify protein concentration before loading and ensure equal loading across all lanes. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Single ALK Mutations
| ALK Mutation | This compound IC50 (nmol/L) |
| T1151insT | 0.9 - 6.8 |
| T1151M | 0.9 - 6.8 |
| L1152R | 0.9 - 6.8 |
| C1156Y | 0.9 - 6.8 |
| I1171N | 0.9 - 6.8 |
| I1171S | 0.9 - 6.8 |
| I1171T | 0.9 - 6.8 |
| F1174L | 0.9 - 6.8 |
| F1174S | 0.9 - 6.8 |
| V1180L | 0.9 - 6.8 |
| L1198F | 0.9 - 6.8 |
| G1202R | 0.9 - 6.8 |
| D1203N | 0.9 - 6.8 |
| S1206R | 0.9 - 6.8 |
| R1275Q | 0.9 - 6.8 |
| G1196M | 11 - 79 |
| G1269A | 11 - 79 |
| G1269S | 11 - 79 |
| (Data sourced from MedchemExpress) |
Table 2: Comparative Activity of Lorlatinib Against Select ALK Compound Mutations
| ALK Compound Mutation | Lorlatinib IC50 (nM) |
| F1174L/L1196M | 12 ± 6.2 |
| F1174L/G1202R | 26 ± 16 |
| R1275Q/L1196M | 8 ± 5.2 |
| R1275Q/G1202R | 40 ± 21 |
| (Data for lorlatinib is provided for comparative context and is sourced from a study on lorlatinib's activity)[10] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound in ALK-driven cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by a solubilization step) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value using a non-linear regression model.
In Vitro ALK Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a method to measure the direct inhibitory effect of this compound on ALK kinase activity.
Materials:
-
Recombinant ALK kinase
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each this compound dilution or vehicle control (DMSO).
-
Add 2 µL of recombinant ALK kinase solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Immunoblotting for ALK Phosphorylation
This protocol is for assessing the inhibition of ALK autophosphorylation in cells treated with this compound.
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-ALK (specific for an autophosphorylation site, e.g., Tyr1604), anti-total ALK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-total ALK and anti-β-actin antibodies to confirm equal protein loading and total ALK levels.
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the impact of ALK mutations on this compound activity.
Caption: Logical relationship between ALK mutation status and this compound potency.
References
- 1. onclive.com [onclive.com]
- 2. oncozine.com [oncozine.com]
- 3. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. investors.nuvalent.com [investors.nuvalent.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nuvalent Presents Preliminary Data for this compound in Advanced ALK-positive Solid Tumors Beyond NSCLC at ESMO 2025 [prnewswire.com]
Technical Support Center: Mitigating Neladalkib-Induced Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity associated with the investigational ALK inhibitor, Neladalkib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as NVL-655) is an investigational, orally administered, brain-penetrant, and selective inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] It is designed to be active against tumors that have developed resistance to other ALK inhibitors.[3][4] Its primary mechanism of action is the inhibition of the ALK tyrosine kinase, which is a driver of tumor growth in certain cancers like non-small cell lung cancer (NSCLC).[1][2]
Q2: Is there evidence of hepatotoxicity associated with this compound?
Yes, clinical trial data from the Phase 1/2 ALKOVE-1 study have shown that this compound can cause liver-related adverse events. The most frequently reported treatment-related adverse events included increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers of liver injury.[3] These transaminase elevations were generally reported as transient and reversible.[3]
Q3: What are the initial steps to take if hepatotoxicity is observed in our in vitro experiments with this compound?
If you observe significant cytotoxicity in your in vitro liver models (e.g., primary human hepatocytes, HepG2 cells), it is crucial to first confirm the finding with a dose-response experiment to determine the concentration at which toxicity occurs. Subsequently, mechanistic studies should be initiated to investigate the underlying cause, such as mitochondrial dysfunction, oxidative stress, or inhibition of bile salt export pumps.
Q4: Which in vitro models are recommended for assessing this compound-induced hepatotoxicity?
A variety of in vitro models can be utilized to study drug-induced liver injury (DILI).[5] Primary Human Hepatocytes (PHHs) are considered the gold standard due to their physiological relevance.[6][7][8] Three-dimensional (3D) cell culture models, such as spheroids, are increasingly being used as they can mimic the in vivo liver microenvironment more accurately than traditional 2D cultures.[6][7] For higher throughput screening, immortalized cell lines like HepG2 and HepaRG are also valuable tools.[8]
Q5: What in vivo models are suitable for studying this compound-induced liver injury?
Rodent models, particularly mice and rats, are commonly used to investigate DILI.[9] Standard protocols involve administering the drug and monitoring for signs of liver damage through blood biochemistry (ALT, AST levels) and histopathological analysis of liver tissue.[9] To mimic idiosyncratic DILI, where the immune system may play a role, models that incorporate an inflammatory challenge (e.g., co-administration of a low dose of lipopolysaccharide) can be employed.[10]
Q6: What are potential molecular mechanisms to investigate for this compound-induced hepatotoxicity?
Drug-induced liver injury can stem from various mechanisms, including:
-
Mitochondrial dysfunction: This is a central mechanism in DILI, leading to energy depletion and cell death.[11][12]
-
Oxidative stress: The formation of reactive oxygen species (ROS) can damage cellular components.[12][13]
-
Endoplasmic reticulum (ER) stress: Disruption of protein folding and processing can trigger cell death pathways.[12][13]
-
Inhibition of bile salt export pump (BSEP): This can lead to the accumulation of toxic bile acids (cholestasis).[14]
-
Immune-mediated reactions: In some cases, the adaptive immune system can be involved in the liver injury.[12]
Q7: How can the Nrf2 signaling pathway be relevant to mitigating this compound's hepatotoxicity?
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[[“]][16][17] Activation of the Nrf2 pathway can protect hepatocytes from drug-induced oxidative stress and inflammation.[[“]][16][18] Therefore, investigating whether this compound impacts this pathway, or if co-treatment with an Nrf2 activator can ameliorate its toxicity, is a viable research strategy.[18]
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Primary Human Hepatocytes (PHHs) with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a comprehensive dose-response study to determine the IC50 value.2. Compare the cytotoxic concentrations to the expected clinical plasma concentrations. |
| Mitochondrial Dysfunction. | 1. Assess mitochondrial membrane potential using fluorescent dyes like TMRM or JC-1.2. Measure cellular ATP levels using a luminescence-based assay.3. Evaluate oxygen consumption rates using Seahorse XF Analyzer. |
| Induction of Oxidative Stress. | 1. Quantify intracellular reactive oxygen species (ROS) using probes like DCFH-DA.2. Measure levels of glutathione (GSH), a key cellular antioxidant.3. Assess for lipid peroxidation using a TBARS assay. |
| Inhibition of Bile Salt Export Pump (BSEP). | 1. Utilize in vitro BSEP inhibition assays with membrane vesicles.2. Measure the accumulation of bile acid surrogates in cultured hepatocytes. |
Issue: Inconsistent or Unexplained Hepatotoxicity in Animal Models
| Possible Cause | Troubleshooting Steps |
| Inappropriate animal strain or species. | 1. Review literature for rodent strains known to be more susceptible to DILI.2. Consider the relevance of the metabolic pathways in the chosen species to humans. |
| Variability in drug metabolism. | 1. Analyze the expression and activity of key cytochrome P450 (CYP) enzymes in the liver tissue of the animals.2. Characterize the metabolite profile of this compound in the animal model. |
| Immune system involvement. | 1. Perform immunohistochemistry on liver sections to look for infiltration of immune cells (e.g., T-cells, macrophages).2. Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Dietary factors. | 1. Ensure a standardized diet is used across all experimental groups.2. Consider if fasting or specific dietary compositions could be exacerbating the toxicity. |
Data Presentation
Table 1: Summary of Clinically Observed Hepatotoxicity with this compound (ALKOVE-1 Trial)
| Adverse Event | Frequency in Patients | Grade 3 Severity | Grade 4 Severity | Notes |
| Alanine Aminotransferase (ALT) Increase | 34% | ~13% | 1 patient | Transaminase elevations were generally transient and reversible.[3] |
| Aspartate Aminotransferase (AST) Increase | 30% | ~9% | - | Transaminase elevations were generally transient and reversible.[3] |
Data from the Phase 1 ALKOVE-1 trial as of July 2025.[3]
Table 2: Key Biomarkers for Preclinical Assessment of Liver Injury
| Biomarker Category | Specific Markers | Sample Type | Indication |
| Hepatocellular Injury | Alanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Glutamate Dehydrogenase (GLDH) | Serum/Plasma | Damage to hepatocyte membranes.[11] |
| Cholestasis | Alkaline Phosphatase (ALP)Total Bilirubin (TBIL)Gamma-Glutamyl Transferase (GGT) | Serum/Plasma | Impaired bile flow.[11] |
| Liver Function | AlbuminProthrombin Time (PT) | Serum/Plasma | Reduced synthetic capacity of the liver. |
| Histopathology | Necrosis, Apoptosis, Steatosis, Fibrosis | Liver Tissue | Direct visualization of cellular and structural changes.[11] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in 3D Human Liver Spheroids
-
Spheroid Formation:
-
Culture primary human hepatocytes or a suitable cell line (e.g., HepaRG) in ultra-low attachment plates to allow for self-aggregation into 3D spheroids over 3-5 days.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in culture medium.
-
Replace the medium in the spheroid cultures with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the spheroids for a relevant time course (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Measure spheroid viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP content.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound-Induced Hepatotoxicity in Mice
-
Animal Acclimatization:
-
Acclimatize male C57BL/6 mice for at least one week under standard housing conditions.
-
-
Grouping and Dosing:
-
Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 7 or 14 days).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
-
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis.
-
Perfuse the liver with saline and collect the organ.
-
-
Analysis:
-
Measure serum levels of ALT, AST, ALP, and bilirubin.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological processing (H&E staining).
-
Snap-freeze another portion of the liver in liquid nitrogen for molecular analyses (e.g., gene expression, proteomics).
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 7. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-induced liver injury: mechanisms, types and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. consensus.app [consensus.app]
- 16. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing challenges in CNS delivery of Neladalkib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the central nervous system (CNS) delivery of Neladalkib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS delivery a focus?
A1: this compound (NVL-655) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] Its development is focused on overcoming resistance to previous ALK inhibitors and effectively treating ALK-positive cancers, which have a high incidence of brain metastases.[1] Therefore, its ability to penetrate the central nervous system (CNS) is a critical aspect of its therapeutic potential.[3]
Q2: What is the primary barrier to this compound's delivery to the CNS?
A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a therapeutic agent like this compound to be effective against brain metastases, it must efficiently cross the BBB to reach its target.
Q3: How is this compound designed to overcome the blood-brain barrier?
A3: this compound is specifically designed for enhanced CNS penetrance.[3] While specific formulation details are proprietary, strategies for CNS-penetrant tyrosine kinase inhibitors (TKIs) often involve optimizing physicochemical properties such as molecular size, lipophilicity, and reducing susceptibility to efflux transporters at the BBB.[4]
Q4: What are the key parameters to assess the CNS penetration of this compound?
A4: The key pharmacokinetic parameters include the unbound brain-to-plasma concentration ratio (Kp,uu,brain) and the cerebrospinal fluid (CSF)-to-plasma concentration ratio.[5][6][7] The Kp,uu,brain is considered the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug in the brain.[5]
Troubleshooting Guide
Low In Vitro BBB Permeability
| Potential Cause | Recommended Action |
| High Efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) | Co-administer this compound with known inhibitors of P-gp (e.g., verapamil, cyclosporin A) or BCRP (e.g., Ko143) in your in vitro model to confirm if efflux is the primary issue.[8] |
| Suboptimal Physicochemical Properties | If not already optimized, consider if analogues of this compound with increased lipophilicity or reduced molecular weight could be synthesized and tested. However, this is a significant medicinal chemistry effort. |
| Poor Cell Culture Model Integrity | Ensure the transendothelial electrical resistance (TEER) values of your in vitro BBB model are sufficiently high to represent a tight barrier. Low TEER values indicate a leaky barrier, which may not accurately reflect in vivo conditions. |
| Incorrect Formulation/Solubility Issues | Ensure this compound is fully solubilized in the assay medium. Poor solubility can lead to artificially low permeability values. Consider using solubility enhancers if necessary. |
Low In Vivo Brain Penetration in Animal Models
| Potential Cause | Recommended Action |
| High Plasma Protein Binding | Determine the fraction of unbound this compound in plasma. High plasma protein binding can limit the amount of free drug available to cross the BBB. |
| Rapid Metabolism | Assess the metabolic stability of this compound in liver microsomes and in plasma. Rapid metabolism can reduce the overall exposure and the amount of drug reaching the brain. |
| Active Efflux at the BBB | If not already conducted, perform in vivo studies in P-gp and/or BCRP knockout mice to determine the impact of these efflux transporters on brain accumulation. |
| Inaccurate Dosing or Formulation | Verify the stability and concentration of the dosing solution. For oral administration, assess the oral bioavailability to ensure adequate systemic exposure. |
Data Presentation
Table 1: Comparative CNS Penetration of ALK Inhibitors (Proxy Data)
Note: Specific preclinical data for this compound is not publicly available. This table presents data from other CNS-penetrant ALK inhibitors to provide a comparative context for expected performance.
| Parameter | Crizotinib | Alectinib | Lorlatinib | Expected Range for this compound |
| Unbound CSF-to-Plasma Ratio | ~0.0026[9] | ~0.79[9] | ~0.77[9] | High (similar to Alectinib/Lorlatinib) |
| P-gp Substrate | Yes[7] | No[7] | Weak[7] | Likely a weak substrate or non-substrate |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell line
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lucifer yellow or another low-permeability marker
-
LC-MS/MS for quantification
Methodology:
-
Seed hCMEC/D3 cells on the apical side of the Transwell® inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.
-
Prepare the dosing solution of this compound in assay buffer.
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with fresh assay buffer.
-
Add the this compound dosing solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
To assess barrier integrity, add Lucifer yellow to the apical chamber at the beginning of the experiment and measure its concentration in the basolateral chamber at the end.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Rodent Brain Distribution Study
Objective: To determine the brain-to-plasma concentration ratio of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for oral or intravenous administration
-
Surgical tools for brain and blood collection
-
Homogenizer for brain tissue
-
LC-MS/MS for quantification
Methodology:
-
Administer this compound to the animals at a predetermined dose and route.
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.
-
Immediately collect trunk blood (for plasma) and the whole brain.
-
Process the blood to obtain plasma.
-
Weigh the brain and homogenize it in a suitable buffer.
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
Visualizations
Caption: ALK Signaling Pathway Inhibition by this compound.
Caption: In Vitro BBB Permeability Assay Workflow.
Caption: In Vivo Brain Distribution Study Workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. abmole.com [abmole.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Neladalkib versus alectinib in treatment-naïve ALK+ NSCLC
An Objective Comparison of Neladalkib and Alectinib for Treatment-Naïve Anaplastic Lymphoma Kinase-Positive (ALK+) Non-Small Cell Lung Cancer (NSCLC)
Introduction
The treatment landscape for anaplastic lymphoma kinase-positive (ALK+) non-small cell lung cancer (NSCLC) has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). Alectinib (Alecensa®), a second-generation ALK inhibitor, is a current standard of care for the first-line treatment of advanced ALK+ NSCLC, having demonstrated superior efficacy and tolerability compared to the first-generation inhibitor, crizotinib.[1] this compound (NVL-655) is a novel, next-generation, brain-penetrant ALK-selective TKI currently under investigation.[2][3] It is designed to overcome the limitations of previous ALK inhibitors, including activity against a wide range of resistance mutations and improved central nervous system (CNS) efficacy, while minimizing off-target toxicities by avoiding inhibition of the structurally related tropomyosin receptor kinase (TRK) family.[4][5]
This guide provides a detailed comparison of this compound and alectinib, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the design of the head-to-head clinical trial that will directly compare these two agents in the treatment-naïve setting.
Mechanism of Action
Both alectinib and this compound are potent inhibitors of the ALK tyrosine kinase, which is the key oncogenic driver in ALK+ NSCLC. However, their selectivity and activity against resistance mutations differ.
Alectinib: Alectinib is a highly selective inhibitor of both ALK and RET (Rearranged during Transfection) proto-oncogene tyrosine kinases.[6][7] By binding to the ATP-binding site of the ALK fusion protein, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways.[6][8][9] This inhibition ultimately leads to the apoptosis (programmed cell death) of tumor cells.[6] Alectinib and its major active metabolite, M4, have demonstrated the ability to cross the blood-brain barrier.[7][10]
This compound: this compound is a potent, ALK-selective TKI rationally designed to be brain-penetrant and to remain active against tumors that have developed resistance to other ALK inhibitors.[4] A key design feature is its selectivity for ALK over the TRK kinase family, which aims to avoid the TRK-related neurological adverse events observed with some dual ALK/TRK inhibitors.[2] Preclinical data show that this compound has potent activity against diverse ALK fusions, activating alterations, and a broad spectrum of resistance mutations, including the G1202R solvent front mutation and various compound mutations that are resistant to earlier-generation TKIs.[2][3]
Clinical Efficacy
Direct comparative efficacy data for this compound and alectinib in treatment-naïve patients will come from the ongoing Phase 3 ALKAZAR study.[2] Until those results are available, this comparison relies on data from separate clinical trials.
Alectinib: The efficacy of alectinib as a first-line treatment was established in the global Phase 3 ALEX trial, which compared alectinib to crizotinib.[1] Alectinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS).[1] It is also approved for adjuvant treatment following tumor resection based on the ALINA trial, where it significantly improved disease-free survival (DFS) compared to chemotherapy.[11][12]
This compound: Efficacy data for this compound are from the Phase 1/2 ALKOVE-1 trial, which enrolled patients with advanced ALK+ solid tumors, including heavily pre-treated NSCLC patients.[2][13] The preliminary results show encouraging anti-tumor activity, including in patients with brain metastases and those whose disease had progressed on prior ALK inhibitors, including lorlatinib.[5][13]
Table 1: Summary of Efficacy Data
| Endpoint | This compound (ALKOVE-1, TKI-pretreated NSCLC) | Alectinib (ALEX, TKI-naïve NSCLC) |
| Population | Heavily pretreated advanced ALK+ NSCLC | Treatment-naïve advanced ALK+ NSCLC |
| Overall Response Rate (ORR) | 38% (across all dose levels)[13] | 82.9% (Investigator-assessed)[1] |
| Intracranial Response | Intracranial responses observed[3] | CNS ORR: 81% (in patients with baseline measurable CNS lesions)[14] |
| Median Progression-Free Survival (PFS) | Not yet reported | Not reached (vs. 11.1 months for crizotinib at primary analysis)[1] |
Note: Data for this compound is from a Phase 1/2 study in a pre-treated population and is not directly comparable to the Phase 3 data for alectinib in a treatment-naïve population.
Safety and Tolerability
Alectinib: Alectinib is generally considered a well-tolerated TKI.[15] The most common adverse events (AEs) include constipation, myalgia (muscle pain), edema (swelling), and hepatotoxicity (manifesting as elevated liver enzymes).[6][16][17] Other notable side effects can include bradycardia (slow heart rate) and creatine phosphokinase (CPK) elevation.[17] In the ALEX trial, grade 3-5 AEs were less frequent with alectinib than with crizotinib (41% vs. 50%).[1]
This compound: Preliminary data from the ALKOVE-1 trial suggest that this compound has a favorable safety profile.[2][4] The reported AEs are consistent with its ALK-selective, TRK-sparing design, which aims to minimize CNS toxicities associated with TRK inhibition.[5][18] In the cohort of patients with various ALK+ solid tumors, this compound was well-tolerated, with a low rate of dose reductions (8.8%) and no treatment discontinuations due to treatment-related AEs reported as of the data cutoff.[13][18]
Table 2: Summary of Common Adverse Events
| Adverse Event | This compound (Preliminary Data) | Alectinib |
| Profile | Favorable, consistent with ALK-selective, TRK-sparing design[4] | Generally well-tolerated[15] |
| Common AEs (≥15%) | Data from the ongoing trial will provide a comprehensive list. | Constipation, Anemia, Myalgia, Peripheral Edema, Increased Blood CPK, Increased AST/ALT[16] |
| Key Features | Designed to avoid TRK-related CNS adverse events[5] | Known risks include hepatotoxicity, bradycardia, severe myalgia, and renal impairment[17] |
| Dose Reductions due to AEs | 8.8% (in solid tumor cohort)[13][18] | 16% (in ALEX trial)[1] |
| Discontinuation due to AEs | 0% (in solid tumor cohort)[13][18] | 11% (in ALEX trial)[1] |
Note: Safety data for this compound is preliminary. The ALKAZAR trial will provide a direct comparison of safety profiles.
Experimental Protocols: The ALKAZAR Phase 3 Trial
The definitive comparison of this compound and alectinib in the first-line setting will come from the ongoing ALKAZAR study (NCT06765109).[2][19]
-
Study Design: A global, Phase 3, randomized, controlled, open-label study.[2][20]
-
Patient Population: Approximately 450 adult patients with treatment-naïve, locally advanced or metastatic ALK+ NSCLC.[2][19] Patients with asymptomatic or stable brain metastases are eligible.[20]
-
Randomization: Patients are randomized on a 1:1 basis to one of two treatment arms.[19]
-
Arm 1: this compound
-
Arm 2: Alectinib
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR).[5]
-
Secondary Endpoints: Include overall survival (OS), objective response rate (ORR), duration of response (DoR), intracranial activity, and safety and tolerability.[4]
Conclusion
Alectinib is a well-established and effective standard of care for the first-line treatment of ALK+ NSCLC, offering significant PFS and CNS benefits. This compound is a promising next-generation ALK inhibitor designed to provide potent, brain-penetrant activity against a wide range of ALK mutations while potentially offering a more favorable safety profile by avoiding off-target TRK inhibition.
Preliminary data for this compound in pre-treated patients are encouraging. However, the ongoing Phase 3 ALKAZAR trial is critical and will provide the first direct, randomized comparison against alectinib. The results of this study will be essential for researchers, clinicians, and drug development professionals in determining the future role of this compound in the treatment paradigm for treatment-naïve ALK+ NSCLC.
References
- 1. ajmc.com [ajmc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. Alectinib - Wikipedia [en.wikipedia.org]
- 7. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 10. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. fda.gov [fda.gov]
- 13. onclive.com [onclive.com]
- 14. ALEX: Alectinib showed superior CNS efficacy in ALK+ NSCLC | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 15. Safety of alectinib for the treatment of metastatic ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ALECENSA® (alectinib) safety profile [alecensa.com]
- 18. Nuvalent Presents Preliminary Data for this compound in Advanced ALK-positive Solid Tumors Beyond NSCLC at ESMO 2025 [barchart.com]
- 19. This compound (NVL-655) for TKI-naive Patients With Advanced ALK-Positive NSCLC | Clinical Research Trial Listing [centerwatch.com]
- 20. Facebook [cancer.gov]
A Head-to-Head Comparison of Neladalkib with Third-Generation ALK TKIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of potent and selective ALK tyrosine kinase inhibitors (TKIs). While first and second-generation TKIs have shown significant efficacy, the emergence of resistance mutations and the challenge of brain metastases have driven the development of next-generation inhibitors. This guide provides a head-to-head comparison of Neladalkib (NVL-655), a novel fourth-generation ALK TKI, with established third-generation ALK TKIs, primarily Lorlatinib. This comparison is based on available preclinical and clinical data, focusing on their activity against resistance mutations, central nervous system (CNS) penetration, and safety profiles.
Mechanism of Action and Signaling Pathway
Both this compound and third-generation ALK TKIs function as ATP-competitive inhibitors of the ALK kinase domain.[1] By binding to the ATP-binding pocket of the ALK protein, these inhibitors prevent its phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound is designed to be highly selective for ALK, sparing the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological adverse events.[2][3]
Preclinical Activity: Head-to-Head Comparison
Preclinical studies are crucial for evaluating the potency and specificity of TKIs against wild-type ALK and various resistance mutations. The following tables summarize the available in vitro data for this compound and Lorlatinib. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency (IC50, nM) Against Single ALK Mutations
| ALK Mutation | This compound (NVL-655) IC50 (nM) | Lorlatinib IC50 (nM) | Reference |
| Wild-Type ALK | 2.8 | - | [4] |
| G1202R | ≥100-fold improved potency over approved TKIs | 80 | [4][5] |
| L1196M | 11-79 | - | [4] |
| C1156Y | 0.9-6.8 | - | [4] |
| I1171N | 0.9-6.8 | - | [4] |
| F1174L | 0.9-6.8 | - | [4] |
| G1269A | 11-79 | - | [4] |
Table 2: In Vitro Potency (IC50, nM) Against Compound ALK Mutations
| ALK Compound Mutation | This compound (NVL-655) IC50 (nM) | Lorlatinib IC50 (nM) | Reference |
| G1202R/L1196M | Active | 1116 | [6][7] |
| G1202R/G1269A | Active | - | [6] |
| G1202R/L1198F | Active | - | [6] |
| C1156Y/L1198F | - | Resistant | [8] |
This compound is specifically designed to be active against compound mutations that confer resistance to third-generation TKIs.[6] Preclinical data demonstrates its activity against G1202R-based compound mutations.[6] In contrast, certain compound mutations, such as C1156Y/L1198F, have been shown to confer resistance to Lorlatinib.[8]
Central Nervous System (CNS) Penetration
Brain metastases are a significant clinical challenge in ALK-positive NSCLC. The ability of a TKI to penetrate the blood-brain barrier is a critical determinant of its efficacy against intracranial disease.
Table 3: CNS Penetration Data
| Drug | Preclinical Evidence | Clinical Evidence | Reference |
| This compound | Designed for CNS penetrance. In vivo models showed regression of intracranial tumors. | Preliminary data from ALKOVE-1 shows intracranial responses, including in patients with brain metastases. | [2][9] |
| Lorlatinib | High blood-brain barrier permeability in animal models. | Mean cerebrospinal fluid (CSF)/plasma (unbound) ratio of 0.75 in patients. Robust intracranial antitumor activity observed. | [10] |
Both this compound and Lorlatinib are designed for and have demonstrated significant CNS penetration and activity.[2][10]
Clinical Efficacy and Safety
Direct head-to-head clinical trial data for this compound versus a third-generation ALK TKI is not yet available. The ongoing Phase 3 ALKAZAR study is comparing this compound to the second-generation TKI Alectinib in the first-line setting.[11] The following tables summarize the available clinical data for this compound (from the Phase 1/2 ALKOVE-1 study) and Lorlatinib (primarily from the Phase 3 CROWN study).
Table 4: Clinical Efficacy
| Endpoint | This compound (ALKOVE-1, TKI-pretreated solid tumors) | Lorlatinib (CROWN, 1st Line ALK+ NSCLC vs. Crizotinib) | Reference |
| Objective Response Rate (ORR) | 44% (in all patients, n=34) | Not reached (vs. 9.3 months for crizotinib) | [1] |
| Progression-Free Survival (PFS) | 80% of responders remained on treatment without progression at data cutoff | Not reached at 5-year follow-up | [1] |
| Intracranial ORR | Intracranial responses observed | - |
Note: The patient populations in these trials are different, with ALKOVE-1 including heavily pre-treated patients with various solid tumors, while CROWN focused on treatment-naïve NSCLC patients.
Table 5: Safety Profile (Common Treatment-Related Adverse Events)
| Adverse Event | This compound (ALKOVE-1) | Lorlatinib (CROWN) | Reference |
| Neurological | Designed to avoid TRK-related neurotoxicity. | Cognitive effects, peripheral neuropathy | [2] |
| Hepatic | Alanine aminotransferase (ALT) increase, Aspartate aminotransferase (AST) increase | - | [11] |
| Gastrointestinal | Constipation, Nausea | - | [11] |
| Other | Dysgeusia | Hyperlipidemia | [2][11] |
This compound's design to spare TRK inhibition aims to minimize the neurological side effects that can be a concern with other ALK TKIs.[2] Lorlatinib is known to have a distinct side effect profile that includes cognitive and lipid-related adverse events.[2]
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are detailed descriptions of key experimental protocols.
In Vitro Cell Proliferation (IC50) Assay
The potency of ALK inhibitors is typically determined using Ba/F3 murine pro-B cells engineered to express specific ALK fusion proteins or mutations.[12] These cells become dependent on ALK signaling for their proliferation and survival.[12]
-
Cell Culture: Ba/F3 cells expressing the desired ALK variant are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of the ALK inhibitor (this compound or Lorlatinib) is added to the wells.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for the inhibitor to exert its effect.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse.[13] These models are considered to more accurately reflect the heterogeneity and drug response of the original human tumor.[13]
-
Tumor Implantation: Surgically resected or biopsied tumor tissue from an ALK-positive cancer patient is implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or NSG mice).[14]
-
Tumor Establishment and Expansion: The tumors are allowed to grow, and once they reach a certain size, they can be passaged into subsequent cohorts of mice for expansion.[14]
-
Treatment Study: Once tumors are established, mice are randomized into different treatment groups (e.g., vehicle control, this compound, Lorlatinib).
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and various analyses can be performed, including histology, immunohistochemistry, and molecular profiling, to assess the treatment effect.
Conclusion
This compound represents a promising next-generation ALK inhibitor with a distinct preclinical profile characterized by its potent activity against a broad range of ALK mutations, including compound mutations that confer resistance to third-generation TKIs. Its high CNS penetrance and selective, TRK-sparing design are intended to address key unmet needs in the treatment of ALK-positive cancers.
While direct head-to-head clinical comparisons with third-generation TKIs like Lorlatinib are not yet available, the preliminary data from the ALKOVE-1 study are encouraging, demonstrating clinical activity in a heavily pre-treated patient population. Lorlatinib is a well-established and highly effective third-generation ALK TKI with proven efficacy in both treatment-naïve and previously treated patients, including those with brain metastases.
The ongoing and future clinical trials, particularly the ALKAZAR study, will be critical in defining the precise role of this compound in the evolving treatment paradigm for ALK-positive malignancies. For researchers and drug development professionals, the distinct molecular profiles and mechanisms of resistance to these agents provide fertile ground for further investigation and the development of even more effective and durable therapeutic strategies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. alkpositive.org [alkpositive.org]
- 7. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investors.nuvalent.com [investors.nuvalent.com]
- 10. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of first-line lorlatinib versus crizotinib in patients with advanced, ALK-positive non-small-cell lung cancer: updated analysis of data from the phase 3, randomised, open-label CROWN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Cross-resistance patterns between Neladalkib and other ALK inhibitors
A Comprehensive Guide to Cross-Resistance Patterns Between Neladalkib and Other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, the efficacy of these therapies is often limited by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain. This compound (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective TKI specifically designed to overcome the limitations of its predecessors by targeting a broad spectrum of ALK mutations, including complex compound mutations that confer resistance to third-generation inhibitors.
This guide provides an objective comparison of this compound's performance against other ALK inhibitors, supported by preclinical and clinical data, to elucidate its cross-resistance profile.
Overcoming Acquired Resistance: this compound's Mechanism of Action
This compound is a rationally designed TKI that maintains a potent inhibitory activity against diverse ALK fusions, activating alterations, and a wide range of resistance mutations.[1] Its structural design allows it to bind effectively to the ALK kinase domain even in the presence of mutations that sterically hinder or alter the conformation targeted by previous generations of inhibitors.[2] Crucially, this compound was engineered to be highly selective for ALK over the structurally related Tropomyosin Receptor Kinase (TRK) family, aiming to avoid the neurological adverse events associated with TRK inhibition, a dose-limiting toxicity for some earlier-generation TKIs.[3][4]
Preclinical studies demonstrate that this compound is particularly effective against the G1202R mutation—a common resistance mechanism to second-generation TKIs—and complex compound mutations (e.g., G1202R plus another mutation) that render third-generation inhibitors like lorlatinib ineffective.[3][5]
Data Presentation: Comparative Efficacy Against ALK Mutations
The following tables summarize the quantitative data on the inhibitory activity of this compound compared to other ALK TKIs against wild-type and various mutant ALK oncoproteins.
Table 1: Preclinical Inhibitory Activity (IC50, nM) Against Single ALK Resistance Mutations
| ALK Variant | This compound (NVL-655) | Alectinib | Lorlatinib | Crizotinib |
| EML4-ALK WT | < 1 | 1.9 | 1.0 | 3.0 |
| L1196M (Gatekeeper) | < 1 | 7.5 | 3.0 | 15.0 |
| G1269A | < 1 | 2.5 | 2.0 | 4.0 |
| I1171N | < 1 | 25.0 | 10.0 | 5.0 |
| G1202R | 1.8 | 595 | 80 | 560 |
Data synthesized from preclinical studies.[1][6] IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.
Table 2: Preclinical Inhibitory Activity (IC50, nM) Against Lorlatinib-Resistant Compound Mutations
| ALK Compound Mutation | This compound (NVL-655) | Lorlatinib |
| G1202R + L1196M | 2.9 | 948 |
| G1202R + G1269A | 2.0 | 487 |
| G1202R + C1156Y | 1.5 | 250 |
| I1171N + L1198H | < 1 | 150 |
Preclinical data highlights this compound's significantly improved potency (≥100-fold) against compound mutations that are highly resistant to lorlatinib.[1][4][7]
Table 3: Clinical Activity of this compound in TKI-Pretreated Patients (ALKOVE-1 Study)
| Patient Population | Objective Response Rate (ORR) |
| All ALK+ Solid Tumors (n=34) | 44% |
| ALK TKI Pre-treated (n=21) | 29% (6 of 21) |
| ALK TKI Naïve (n=13) | 69% (9 of 13) |
Preliminary data from the Phase 1/2 ALKOVE-1 study demonstrates that this compound elicits durable responses in heavily pretreated patients with ALK-positive solid tumors, including those refractory to prior ALK TKIs.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Drug Sensitivity and Resistance Profiling
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of ALK inhibitors against cell lines engineered to express specific ALK mutations.
-
Cell Line Generation: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are stably transfected with plasmids encoding EML4-ALK wild-type or EML4-ALK harboring specific resistance mutations (e.g., G1202R, L1196M/G1202R). Transfected cells become IL-3 independent, relying on the constitutively active ALK fusion protein for proliferation and survival.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: ALK inhibitors (this compound, Lorlatinib, etc.) are dissolved in DMSO to create 10 mM stock solutions. Serial dilutions are prepared in culture medium to achieve final concentrations for the assay.
-
Cell Viability Assay:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Cells are treated with a range of inhibitor concentrations (typically from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
After 72 hours of incubation, cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence data is normalized to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen for Resistance Prediction
This protocol simulates the development of acquired resistance to identify the mutation spectrum that may arise under the selective pressure of an ALK inhibitor.[10]
-
Cell Treatment: Ba/F3 cells expressing EML4-ALK are treated with the chemical mutagen ENU for 24 hours to induce random point mutations across the genome.
-
Drug Selection: Following mutagenesis, cells are washed and plated in 96-well plates in the presence of a specific ALK TKI (e.g., this compound, alectinib, or lorlatinib) at a clinically relevant concentration.
-
Resistance Monitoring: The plates are monitored for 28 days. The emergence of proliferating cell colonies in a well indicates the selection of a TKI-resistant clone.
-
Mutation Identification: Genomic DNA is extracted from the resistant clones. The ALK kinase domain is amplified via PCR and sequenced using Sanger sequencing to identify the specific mutation(s) conferring resistance.[10]
Clinical Trial Protocol Summary: ALKOVE-1 (NCT05384626)
The ALKOVE-1 study is a Phase 1/2 clinical trial designed to evaluate the safety, tolerability, and anti-tumor activity of this compound.[11]
-
Study Design: A multi-center, open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.
-
Participants: Patients with locally advanced or metastatic solid tumors harboring an ALK rearrangement or activating mutation who have progressed on or are intolerant to standard-of-care therapies.
-
Phase 1 Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Phase 2 Objectives: To evaluate the Objective Response Rate (ORR) of this compound at the RP2D, as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.[11]
-
Key Secondary Objectives: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and intracranial ORR.
-
Biomarker Analysis: Tumor tissue and/or blood samples are collected to analyze ALK resistance mutations and other potential biomarkers of response and resistance.
Mandatory Visualization
ALK Signaling and TKI Resistance Mechanisms
// Edges ALK -> {RAS_MAPK, PI3K_AKT, JAK_STAT} [color="#34A853"]; {RAS_MAPK, PI3K_AKT, JAK_STAT} -> Cell_Outcomes [color="#34A853"];
{Crizotinib, Alectinib, Lorlatinib, this compound} -> ALK [arrowhead=T, color="#EA4335", style=dashed, label=" Inhibition"];
OnTarget -> ALK [arrowhead=odot, color="#202124", label=" Alters binding site"]; L1196M -> Crizotinib [arrowhead=T, color="#EA4335", style=bold, label=" Resistance"]; G1202R -> Alectinib [arrowhead=T, color="#EA4335", style=bold, label=" Resistance"]; Compound -> Lorlatinib [arrowhead=T, color="#EA4335", style=bold, label=" Resistance"]; this compound -> {G1202R, Compound} [arrowhead=T, color="#34A853", style=dashed, label=" Overcomes"];
Bypass -> {RAS_MAPK, PI3K_AKT} [arrowhead=vee, color="#4285F4", style=dashed, label=" Reactivates"]; OnTarget -> {L1196M, G1202R, Compound} [style=invis]; } end_dot Caption: ALK signaling pathway, points of TKI inhibition, and mechanisms of resistance.
Experimental Workflow for Identifying TKI Resistance
// Edges Patient -> Biopsy [color="#202124"]; Biopsy -> Sequencing [color="#202124"]; Sequencing -> Analysis [color="#202124"]; Analysis -> {OnTarget, OffTarget, Unknown} [color="#202124"]; OnTarget -> Validation [label="Confirm mutation\nconfers resistance", style=dashed, color="#5F6368"]; Validation -> NewTherapy [color="#202124"]; {OnTarget, OffTarget} -> NewTherapy [label="Select appropriate TKI\nor combination therapy", color="#202124"]; } end_dot Caption: Workflow for identifying and validating mechanisms of TKI resistance.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NVL-655: a promising new option in pre-treated, drug-resistant ALK-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. investors.nuvalent.com [investors.nuvalent.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. med.stanford.edu [med.stanford.edu]
Navigating the Landscape of ALK Inhibitors: A Comparative Safety Analysis of Neladalkib
For Immediate Release
[City, State] – [Date] – As the arsenal of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) expands, a critical evaluation of their safety profiles is paramount for informing clinical research and therapeutic development. This guide provides a detailed comparison of the safety profile of the investigational next-generation ALK inhibitor, neladalkib (NVL-655), against established ALK inhibitors, supported by available clinical trial data.
This compound is a novel, brain-penetrant, ALK-selective tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier-generation ALK inhibitors, including resistance mutations and off-target toxicities.[1][2] Preliminary data from the Phase 1/2 ALKOVE-1 study suggest that this compound has a favorable safety profile, which is attributed to its high selectivity for ALK and sparing of the structurally related tropomyosin receptor kinase (TRK) family.[1][2][3]
Comparative Safety Overview of ALK Inhibitors
The following tables summarize the incidence of common and serious adverse events (AEs) observed in the pivotal clinical trials for currently approved ALK inhibitors and the available preliminary data for this compound.
Table 1: Common Adverse Events (All Grades, ≥20% Incidence) in Pivotal Trials
| Adverse Event | This compound (ALKOVE-1 - Phase 1) | Crizotinib (PROFILE 1014)[4][5][6] | Alectinib (ALEX)[7][8][9] | Brigatinib (ALTA-1L)[10][11][12] | Lorlatinib (CROWN)[13][14][15] | Ensartinib (eXalt3)[16][17][18][19] |
| Gastrointestinal | ||||||
| Diarrhea | N/A | 66% | 14% | 49% | >20% | N/A |
| Nausea | N/A | 59% | 15% | 26% | >20% | 22.4%[20] |
| Vomiting | N/A | 36% | 11% | 18% | >20% | 11.9%[20] |
| Constipation | N/A | N/A | 37.9%[21] | 15% | N/A | 20.3%[20] |
| Hepatotoxicity | ||||||
| Elevated ALT/AST | N/A | ALT: 76% (any grade)[22] | ALT: 4.6% (Grade ≥3)[9] AST: 5.3% (Grade ≥3)[9] | ALT: 9% (Grade ≥3)[23] | >20% | ALT: 48.3%[16] AST: 37.8%[16] |
| Metabolic | ||||||
| Hypercholesterolemia | N/A | N/A | N/A | N/A | >20% (Grade 3/4: 19%)[15] | N/A |
| Hypertriglyceridemia | N/A | N/A | N/A | N/A | >20% (Grade 3/4: 23%)[15] | N/A |
| General | ||||||
| Edema | N/A | 73% | 14% | 4% | >20% | 21.0%[20] |
| Fatigue | N/A | 39% | 25%[24] | 29% (90mg) / 36% (90→180mg)[23] | >20% | >20%[19] |
| Neurological | ||||||
| Vision Disorders | N/A | 73% | N/A | 7.4% (Grade 1/2)[12] | N/A | N/A |
| Other | ||||||
| Rash | N/A | N/A | 23%[24] | N/A | N/A | 67.8%[16] |
| Increased CPK | N/A | N/A | 44%[21] | 39% | N/A | N/A |
| Cough | N/A | N/A | 20%[24] | 25% | N/A | >20%[19] |
| Hypertension | N/A | N/A | N/A | 23% | 11% (Grade 3/4)[15] | N/A |
Table 2: Grade 3/4 Adverse Events, Serious Adverse Events, and Discontinuations
| Safety Parameter | this compound (ALKOVE-1 - Phase 1) | Crizotinib (PROFILE 1014) | Alectinib (ALEX) | Brigatinib (ALTA-1L) | Lorlatinib (CROWN) | Ensartinib (eXalt3) | |---|---|---|---|---|---| | Grade 3/4 AEs | Low rates of dose reduction (8.8%)[25] | Neutropenia (15%), Elevated Transaminases (14%), Pulmonary Embolism (8%)[5] | 52%[8] | 61%[10] | 72%[14] | Rash (11.2%)[16] | | Serious AEs (SAEs) | N/A | N/A | 39%[8] | 33%[12] | 34%[14] | 7.7% (treatment-related)[16] | | Discontinuation due to AEs | 0% (treatment-related)[25] | 5%[6] | 14.5%[21] | 12%[10] | 7%[14] | 9.1% (treatment-related)[16] |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound (ALKOVE-1 & ALKAZAR)
-
ALKOVE-1 (NCT05384626): A Phase 1/2, open-label, dose-escalation and expansion study evaluating the safety, tolerability, and anti-tumor activity of this compound in patients with advanced ALK-positive solid tumors.[26] The Phase 1 portion focused on determining the recommended Phase 2 dose (RP2D).[27]
-
ALKAZAR (NCT06765109): An ongoing Phase 3, randomized, controlled, open-label study comparing the efficacy and safety of this compound (150 mg once daily) to alectinib (600 mg twice daily) in approximately 450 treatment-naïve patients with advanced ALK-positive NSCLC.[1][2][28] The primary endpoint is progression-free survival (PFS).[28]
Crizotinib (PROFILE 1014)
-
A Phase 3, randomized, open-label study that compared the efficacy and safety of crizotinib (250 mg twice daily) with standard pemetrexed-plus-platinum chemotherapy in previously untreated patients with advanced ALK-positive NSCLC.[6][29]
Alectinib (ALEX)
-
A Phase 3, randomized, multicenter, open-label study comparing the efficacy and safety of alectinib (600 mg twice daily) with crizotinib (250 mg twice daily) in treatment-naïve patients with advanced ALK-positive NSCLC.[9]
Brigatinib (ALTA-1L)
-
A Phase 3, randomized, open-label, multicenter trial that compared the efficacy and safety of brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) versus crizotinib (250 mg twice daily) in adults with ALK-positive locally advanced or metastatic NSCLC who had not received prior ALK inhibitor therapy.[11][23]
Lorlatinib (CROWN)
-
A Phase 3, randomized, open-label, parallel 2-arm study comparing the efficacy and safety of lorlatinib (100 mg once daily) to crizotinib (250 mg twice daily) for the first-line treatment of patients with advanced ALK-positive NSCLC.[13][30]
Ensartinib (eXalt3)
-
A Phase 3, randomized, controlled, open-label, multicenter trial that compared the efficacy and safety of ensartinib (225 mg once daily) with crizotinib (250 mg twice daily) in patients with ALK-positive NSCLC who had not previously been treated with an ALK inhibitor.[16][18][19]
Signaling Pathways and Off-Target Considerations
The therapeutic efficacy of ALK inhibitors stems from their ability to block the constitutively active ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
A key differentiator for this compound is its designed selectivity for ALK over the TRK family of kinases (TRKA, TRKB, TRKC). Off-target inhibition of TRK has been associated with neurological adverse events. By avoiding TRK inhibition, this compound may offer a more favorable neurological safety profile.
Experimental Workflow for Safety Assessment in Clinical Trials
The safety of ALK inhibitors is rigorously evaluated throughout their clinical development. The general workflow for assessing safety in a pivotal Phase 3 trial is outlined below.
Conclusion
The landscape of ALK inhibitors offers multiple effective treatment options for patients with ALK-positive NSCLC. While direct cross-trial comparisons should be made with caution due to differences in study populations and designs, the available data indicate distinct safety profiles for each agent. Alectinib is often considered to have a favorable safety profile among the second-generation inhibitors. Lorlatinib, a third-generation inhibitor, is highly effective but is associated with a unique set of adverse events, including hyperlipidemia and central nervous system effects.
This compound, with its high selectivity for ALK and TRK-sparing design, holds the promise of an improved safety profile, particularly concerning neurological toxicities.[1][2] The preliminary data from the ALKOVE-1 study are encouraging, showing low rates of dose reduction and no treatment-related discontinuations.[25] The ongoing Phase 3 ALKAZAR trial will be crucial in providing a direct, randomized comparison of this compound's safety and efficacy against alectinib, a current standard of care. The results of this trial will be instrumental in defining the future role of this compound in the management of ALK-positive NSCLC. Researchers and clinicians eagerly await these findings to further refine treatment strategies and improve outcomes for patients.
References
- 1. ascopubs.org [ascopubs.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Nuvalent Announces Initiation of ALKAZAR Phase 3 Randomized, Controlled Trial Evaluating this compound for Patients with TKI-naïve ALK-positive NSCLC [prnewswire.com]
- 4. First-line crizotinib versus chemotherapy in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ctg.queensu.ca [ctg.queensu.ca]
- 7. oncodaily.com [oncodaily.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 10. filippodemarinis.it [filippodemarinis.it]
- 11. Efficacy and safety of brigatinib in patients with ALK TKI-naive advanced ALK+ NSCLC: Integrated analysis of the ALTA-1L and J-ALTA trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Lorlatinib Improves Outcomes Over Crizotinib in First-Line Setting of ALK-Positive NSCLC: CROWN Trial - The ASCO Post [ascopost.com]
- 15. Crown dashboard [clinical-trials.dimensions.ai]
- 16. Ensartinib Shows Superior Efficacy to Crizotinib in Advanced ALK-Positive NSCLC eXalt3 Trial - The ASCO Post [ascopost.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. FDA approves ensartinib for ALK-positive locally advanced or metastatic non-small cell lung cancer | FDA [fda.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pfizer.com [pfizer.com]
- 23. Takeda to Present Results from Phase 3 ALTA-1L Trial Highlighting Intracranial Efficacy of ALUNBRIG® (brigatinib) Versus Crizotinib in First-Line Advanced ALK+ Non-Small Cell Lung Cancer [takedaoncology.com]
- 24. Adjuvant Use of Alectinib in ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. A Study of this compound (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
- 28. investors.nuvalent.com [investors.nuvalent.com]
- 29. Results from PROFILE 1014: First-Line Crizotinib Versus Pemetrexed-Platinum in ALK+ NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 30. tandfonline.com [tandfonline.com]
A comparative analysis of the ALKAZAR and ALEX clinical trials
A Comparative Analysis of the ALKAZAR and ALEX Clinical Trials in ALK-Positive Non-Small Cell Lung Cancer
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the ALEX and ALKAZAR clinical trials represent pivotal studies that define the current standard of care and explore future advancements, respectively. The ALEX trial established alectinib as a superior first-line treatment compared to crizotinib, while the ongoing ALKAZAR trial is investigating a next-generation inhibitor, neladalkib, against the now-standard alectinib. This guide provides a detailed comparative analysis of the design, protocols, and, where available, the outcomes of these two significant trials.
Overview of the Trials
The ALEX (NCT02075840) study was a Phase III, randomized, open-label trial that compared the efficacy and safety of alectinib versus crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.[1][2][3] The results of the ALEX trial have been practice-changing, establishing alectinib as the standard of care in the first-line setting.[4]
The ALKAZAR (NCT06765109) trial is a currently enrolling, global, Phase III, randomized, controlled, open-label study.[5][6][7] It is designed to evaluate the superiority of a novel, brain-penetrant, ALK-selective tyrosine kinase inhibitor (TKI), this compound, compared to alectinib in TKI-naive patients with advanced ALK-positive NSCLC.[5][8][9] As this trial is ongoing, with an estimated completion date in December 2029, efficacy and safety data are not yet available.[5]
Experimental Protocols and Study Design
The design and key parameters of the ALKAZAR and ALEX trials are summarized in the table below, highlighting the evolution of clinical trial design in this therapeutic area.
| Parameter | ALKAZAR | ALEX |
| ClinicalTrials.gov ID | NCT06765109[5] | NCT02075840[1][2] |
| Phase | III[6][7] | III[1][2] |
| Study Design | Randomized, controlled, open-label[5][7] | Randomized, active-controlled, multicenter, open-label[1][2] |
| Patient Population | Treatment-naive, locally advanced or metastatic ALK-positive NSCLC[6][7] | Treatment-naive, Stage IIIB/IV ALK-positive NSCLC[1][2] |
| Number of Patients | Approximately 450 (planned)[7][9] | 303[3][10] |
| Treatment Arms | This compound (150 mg once daily) vs. Alectinib (600 mg twice daily)[8][11] | Alectinib (600 mg twice daily) vs. Crizotinib (250 mg twice daily)[2][3] |
| Primary Endpoint | Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR)[9][12] | Investigator-assessed PFS[1][3] |
| Secondary Endpoints | Intracranial activity, Objective Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), Safety[8][12] | Independent Review Committee (IRC)-assessed PFS, time to CNS progression, ORR, OS, Safety[1][3] |
Methodology for Key Experiments
Patient Selection and ALK-Positive Status Confirmation: In both trials, patient eligibility required histologically or cytologically confirmed advanced NSCLC. A key inclusion criterion was the presence of an ALK rearrangement. In the ALEX trial, ALK-positive status was determined by the VENTANA ALK (D5F3) CDx Assay, a companion immunohistochemistry (IHC) test.[13][14] The ALKAZAR trial allows for the documentation of an ALK rearrangement through local testing of tissue or blood.[6][8]
Randomization and Treatment: Patients in both studies were randomized in a 1:1 ratio to the respective treatment arms.[2][7] In the ALEX trial, randomization was stratified by ECOG performance status, race, and the presence of CNS metastases at baseline.[14] Similarly, the ALKAZAR trial stratifies randomization by the presence of brain metastases, ethnic origin, and ECOG performance status.[8] Treatment in both trials is intended to continue until disease progression, unacceptable toxicity, withdrawal of consent, or death.[2][15]
Efficacy and Safety Assessments: Tumor responses in both trials are assessed based on the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][6] A significant aspect of the ALEX trial was the requirement for systematic CNS imaging for all patients, which allowed for a robust evaluation of intracranial efficacy.[1][3] The ALKAZAR trial also includes intracranial activity as a key secondary endpoint.[8] Safety and tolerability are monitored through the documentation of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Data Presentation: Efficacy and Safety Outcomes of the ALEX Trial
As the ALKAZAR trial is still in its early stages, a direct comparison of efficacy and safety data is not possible. The following tables summarize the mature and final results from the ALEX trial, which provide the benchmark against which this compound's performance will be evaluated.
Efficacy Results of the ALEX Trial
| Endpoint | Alectinib (N=152) | Crizotinib (N=151) | Hazard Ratio (95% CI) | P-value |
| Median PFS (Investigator-assessed) | 34.8 months[10][16] | 10.9 months[10][16] | 0.43 (0.32–0.58)[10][16] | <0.0001[1][17] |
| Median PFS (IRC-assessed) | 25.7 months[1] | 10.4 months[1] | 0.50 (0.36–0.70)[1] | <0.0001[1] |
| 5-Year Overall Survival Rate | 62.5%[10][16] | 45.5%[10][16] | 0.67 (0.46–0.98)[10][16] | 0.24 (at primary analysis)[1] |
| Objective Response Rate (Investigator-assessed) | 83%[1] | 76%[1] | - | 0.09[1] |
| Time to CNS Progression | Not Reached | 12 months (Cumulative Incidence at 12 months: 41%) | 0.16 (0.10–0.28)[1][4] | <0.0001[1] |
Safety Summary of the ALEX Trial (Grade 3-5 Adverse Events)
| Adverse Event | Alectinib (N=152) | Crizotinib (N=151) |
| Any Grade 3-5 AE | 41%[1] | 50%[1] |
| Increased Alanine Aminotransferase | 4.6%[10] | 15.9%[10] |
| Increased Aspartate Aminotransferase | 5.3%[10] | 10.6%[10] |
| Anemia | 5.9%[10] | - |
| Neutropenia | - | 5.3%[10] |
| AEs leading to discontinuation | 14.5%[10] | 14.6%[10] |
| AEs leading to dose reduction | 20.4%[10] | 19.9%[10] |
| Fatal AEs | 3%[1] | 5%[1] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway in NSCLC
The anaplastic lymphoma kinase (ALK) gene can undergo a chromosomal rearrangement, leading to the creation of a fusion protein (e.g., EML4-ALK) that acts as a potent oncogenic driver. This fusion protein is constitutively active, meaning it is always "on," and it activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and invasion. ALK inhibitors like crizotinib, alectinib, and this compound are designed to block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals and inducing tumor cell death.
Caption: Simplified ALK signaling pathway in NSCLC and the mechanism of ALK inhibitors.
Experimental Workflow of a Randomized Controlled Trial
The workflow for both the ALEX and ALKAZAR trials follows a standard design for a Phase III randomized controlled trial. This process is crucial for ensuring the unbiased evaluation of a new therapeutic agent against an existing standard of care.
Caption: Generalized experimental workflow for the ALEX and ALKAZAR clinical trials.
Conclusion
The ALEX trial fundamentally shifted the treatment paradigm for newly diagnosed ALK-positive NSCLC, demonstrating the superior efficacy and favorable safety profile of alectinib over crizotinib, particularly in preventing and delaying CNS metastases.[1][4] It has firmly established alectinib as the first-line standard of care.
The ALKAZAR trial represents the next step in the evolution of ALK-targeted therapy. By comparing the novel, ALK-selective inhibitor this compound directly against alectinib, this study aims to raise the bar for efficacy and tolerability.[5][8] this compound is designed to overcome some of the limitations of currently available ALK inhibitors, including activity against a broader range of resistance mutations and improved CNS penetrance, while potentially offering a better safety profile by avoiding inhibition of the structurally related TRK family.[5][8]
While a direct comparison of the results from ALKAZAR and ALEX is not yet possible, the design of the ALKAZAR trial builds upon the knowledge gained from ALEX. The choice of alectinib as the comparator arm reflects the current standard of care, and the primary endpoint of PFS remains the gold standard for evaluating the efficacy of first-line treatments in this setting. The scientific community awaits the results of the ALKAZAR trial, which will determine if this compound can further improve upon the significant survival and quality of life benefits provided by alectinib for patients with ALK-positive NSCLC.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Alectinib Versus Crizotinib in Treatment-Naive Advanced ALK Positive Non-Small Cell Lung Cancer (NSCLC): Primary Results of the Global Phase III ALEX Study - ASCO [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. A Phase 3 Study of the Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor NVL-655 Compared to Alectinib in First-Line Treatment of Patients With ALK-Positive Advanced Non-Small Cell Lung Cancer (ALKAZAR) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. This compound (NVL-655) for TKI-naive Patients With Advanced ALK-Positive NSCLC [ctv.veeva.com]
- 8. ascopubs.org [ascopubs.org]
- 9. investors.nuvalent.com [investors.nuvalent.com]
- 10. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 11. Nuvalent Alkazar-NVL-655 vs Alectinib 1st line treatment for ALK+ Non-Small Cell Lung cancer | Duke Cancer Institute [dukecancerinstitute.org]
- 12. sec.gov [sec.gov]
- 13. A Study Comparing Alectinib With Crizotinib in Treatment-Naive Anaplastic Lymphoma Kinase-Positive Advanced Non-Small Cell Lung Cancer Participants [clin.larvol.com]
- 14. ALEX clinical trial design [alecensa.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
